molecular formula C24H32N2O4 B13895756 Boc-bipiperidine-ethynylbenzoic acid

Boc-bipiperidine-ethynylbenzoic acid

Numéro de catalogue: B13895756
Poids moléculaire: 412.5 g/mol
Clé InChI: CKVUNMOAVOFHIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-bipiperidine-ethynylbenzoic acid is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C24H32N2O4

Poids moléculaire

412.5 g/mol

Nom IUPAC

4-[2-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidin-4-yl]ethynyl]benzoic acid

InChI

InChI=1S/C24H32N2O4/c1-24(2,3)30-23(29)26-16-12-21(13-17-26)25-14-10-19(11-15-25)5-4-18-6-8-20(9-7-18)22(27)28/h6-9,19,21H,10-17H2,1-3H3,(H,27,28)

Clé InChI

CKVUNMOAVOFHIQ-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#CC3=CC=C(C=C3)C(=O)O

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of Boc-bipiperidine-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of tert-butyl 1'-(4-ethynylbenzoyl)-[4,4'-bipiperidine]-1-carboxylate, a key bifunctional linker molecule commonly referred to as Boc-bipiperidine-ethynylbenzoic acid. This compound plays a critical role in the development of Proteolysis Targeting Chimeras (PROTACs), particularly in the synthesis of advanced androgen receptor (AR) degraders such as ARD-61. Its unique architecture, featuring a Boc-protected bipiperidine core coupled with an ethynylbenzoic acid moiety, allows for the strategic connection of a target protein ligand and an E3 ligase ligand.

Core Structural Features

The molecule's structure is characterized by three key components:

  • Boc-protected Bipiperidine: This saturated heterocyclic system provides a rigid and defined scaffold, influencing the spatial orientation of the linked proteins. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for selective deprotection when required.

  • Ethynyl Group: The terminal alkyne functionality serves as a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the efficient and specific conjugation of the linker to a molecule bearing an azide (B81097) group.

  • Benzoic Acid Moiety: This aromatic carboxylic acid derivative provides a point of attachment to one of the protein-binding ligands, typically through an amide bond formation.

The precise arrangement of these functional groups is crucial for the efficacy of the resulting PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the E3 ligase, and the PROTAC itself.

Physicochemical and Spectroscopic Data

PropertyValueSource/Method
Molecular Formula C₂₇H₃₆N₂O₃Calculated
Molecular Weight 436.59 g/mol Calculated
Appearance White to off-white solidSupplier Data
Solubility Soluble in DMSO, MethanolSupplier Data
CAS Number 2316837-08-6 (for ARD-61)Supplier Data

Experimental Protocols

The synthesis of tert-butyl 1'-(4-ethynylbenzoyl)-[4,4'-bipiperidine]-1-carboxylate involves a multi-step process. The following is a generalized experimental protocol based on the synthesis of related compounds and the linker's incorporation into the PROTAC ARD-61.

Synthesis of tert-butyl 1'-(4-ethynylbenzoyl)-[4,4'-bipiperidine]-1-carboxylate

Step 1: Boc Protection of 4,4'-Bipiperidine (B102171)

  • To a solution of 4,4'-bipiperidine in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with water and a base like sodium bicarbonate), add di-tert-butyl dicarbonate (B1257347) (Boc₂O) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl [4,4'-bipiperidine]-1-carboxylate.

Step 2: Amide Coupling with 4-Ethynylbenzoic Acid

  • Dissolve 4-ethynylbenzoic acid in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • To this activated acid solution, add a solution of tert-butyl [4,4'-bipiperidine]-1-carboxylate from Step 1.

  • Stir the reaction mixture at room temperature for several hours to overnight until completion.

  • Perform an aqueous workup and purify the crude product by column chromatography on silica (B1680970) gel to afford the final compound, tert-butyl 1'-(4-ethynylbenzoyl)-[4,4'-bipiperidine]-1-carboxylate.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression of protecting group chemistry and amide bond formation. This workflow is essential for ensuring the correct connectivity of the final product.

G Synthesis Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product 4,4'-Bipiperidine 4,4'-Bipiperidine Boc Protection Boc Protection 4,4'-Bipiperidine->Boc Protection Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Boc Protection 4-Ethynylbenzoic acid 4-Ethynylbenzoic acid Amide Coupling Amide Coupling 4-Ethynylbenzoic acid->Amide Coupling tert-butyl [4,4'-bipiperidine]-1-carboxylate tert-butyl [4,4'-bipiperidine]-1-carboxylate Boc Protection->tert-butyl [4,4'-bipiperidine]-1-carboxylate This compound This compound Amide Coupling->this compound tert-butyl [4,4'-bipiperidine]-1-carboxylate->Amide Coupling

Caption: Synthetic route for this compound.

Role in PROTAC Signaling Pathway

In the context of a PROTAC such as ARD-61, this compound serves as the linker that connects the Androgen Receptor (AR) ligand to the Von Hippel-Lindau (VHL) E3 ligase ligand. This ternary complex formation is the critical step in initiating the degradation of the target protein.

G PROTAC Mechanism of Action AR_ligand Androgen Receptor Ligand PROTAC PROTAC (e.g., ARD-61) AR_ligand->PROTAC Linker Boc-bipiperidine- ethynylbenzoic acid Linker->PROTAC VHL_ligand VHL E3 Ligase Ligand VHL_ligand->PROTAC Ternary_Complex Ternary Complex (AR-PROTAC-VHL) PROTAC->Ternary_Complex AR Androgen Receptor (Target Protein) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Role of the linker in the PROTAC-mediated protein degradation pathway.

This technical guide provides a foundational understanding of the structural analysis of this compound. For more detailed experimental procedures and characterization data, researchers are encouraged to consult the supplementary information of publications detailing the synthesis of PROTACs utilizing this linker.

Boc-bipiperidine-ethynylbenzoic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its identification, chemical properties, and its role in the synthesis of advanced therapeutic agents. Included are detailed experimental protocols for its synthesis and characterization, alongside structured data tables and visualizations to facilitate its application in research and drug development.

Chemical Identification and Properties

4-((1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, a key building block in PROTAC development, is identified by the CAS Number: 2308497-81-4 . This linker is integral to the structure of advanced therapeutic agents such as the androgen receptor (AR) degrader, ARD-61.[1] Its structure incorporates a Boc-protected bipiperidine moiety, providing a specific spatial orientation, and an ethynylbenzoic acid group, which allows for covalent linkage to other molecular components.

Identifier Value
CAS Number 2308497-81-4
Molecular Formula C26H36N2O4
Molecular Weight 456.58 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Synthesis and Purification

The synthesis of Boc-bipiperidine-ethynylbenzoic acid is a multi-step process that typically involves the coupling of a protected bipiperidine derivative with a benzoic acid derivative. A common synthetic route is a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling to synthesize the title compound.

Materials:

  • tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate

  • 4-iodobenzoic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate and 4-iodobenzoic acid.

  • Add the anhydrous solvent, followed by the base.

  • Degas the solution with the inert gas for 15-20 minutes.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid or formic acid).

  • Detection: UV at 254 nm and 280 nm.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the Boc group, the bipiperidine rings, and the aromatic protons of the benzoic acid moiety.
¹³C NMR Resonances for the carbonyl carbon of the Boc group and benzoic acid, the quaternary carbons of the ethynyl (B1212043) group, and the carbons of the bipiperidine and aromatic rings.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound.

Application in PROTAC Synthesis: The Case of ARD-61

This compound is a crucial linker in the synthesis of the PROTAC androgen receptor (AR) degrader, ARD-61.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In ARD-61, this linker connects the von Hippel-Lindau (VHL) E3 ligase-binding moiety to the AR-binding ligand. The specific length and rigidity of the bipiperidine structure are critical for optimizing the formation of the ternary complex between AR, ARD-61, and VHL, which is essential for efficient AR degradation.

Visualizations

Synthetic Workflow

G Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate Sonogashira Coupling Sonogashira Coupling tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate->Sonogashira Coupling 4-iodobenzoic acid 4-iodobenzoic acid 4-iodobenzoic acid->Sonogashira Coupling Crude Product Crude Product Sonogashira Coupling->Crude Product RP-HPLC RP-HPLC Crude Product->RP-HPLC This compound This compound RP-HPLC->this compound

Caption: Synthetic workflow for this compound.

Mechanism of Action of ARD-61

G Mechanism of ARD-61 PROTAC Androgen Receptor (AR) Androgen Receptor (AR) Ternary Complex Ternary Complex Androgen Receptor (AR)->Ternary Complex ARD-61 ARD-61 ARD-61->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitin chains added Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation AR targeted for destruction

Caption: Mechanism of action of the ARD-61 PROTAC.

References

An In-Depth Technical Guide on the Mechanism of Action of Boc-bipiperidine-ethynylbenzoic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of the molecule's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the mechanism of action of Boc-bipiperidine-ethynylbenzoic acid, a linker utilized in the highly potent Androgen Receptor (AR) degrader, ARD-61. We will delve into its role in facilitating the formation of a productive ternary complex, present quantitative data on its performance, and provide detailed experimental protocols for the characterization of PROTACs employing this linker.

Introduction: The Central Role of the Linker in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[1] The linker is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing the geometry and stability of this ternary complex.[3] The choice of linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and overall druggability.

This compound: A Linker for Potent Androgen Receptor Degradation

This compound serves as a key structural component in the potent Androgen Receptor (AR) PROTAC degrader, ARD-61.[4][5] This linker is classified as a rigid, alkyl/ether-based linker.[4][6] The bipiperidine motif introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[1][3] The ethynylbenzoic acid group provides a connection point for the E3 ligase ligand and can also contribute to the overall structural properties of the PROTAC.

Mechanism of Action in ARD-61

The PROTAC ARD-61 utilizes this compound to connect an AR antagonist to a von Hippel-Lindau (VHL) E3 ligase ligand.[7][8] The mechanism of action follows the canonical PROTAC pathway:

  • Ternary Complex Formation: ARD-61 simultaneously binds to the Androgen Receptor and the VHL E3 ligase, facilitated by the spatial and conformational properties imparted by the this compound linker. This results in the formation of a key AR-ARD-61-VHL ternary complex.[9]

  • Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels within the cell.[9] The ARD-61 molecule is subsequently released and can engage in further catalytic cycles of AR degradation.

Evidence from studies on ARD-61 confirms that its degradative activity is dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a VHL ligand, a proteasome inhibitor (MG132), or a neddylation activating E1 enzyme inhibitor (MLN4924) has been shown to block ARD-61-induced AR degradation.[8]

Data Presentation: Quantitative Analysis of ARD-61

The efficacy of ARD-61, and by extension, the performance of the this compound linker, has been quantified in various AR-positive breast cancer cell lines.

Table 1: Androgen Receptor Degradation Efficacy of ARD-61 in Breast Cancer Cell Lines
Cell LineAR Degradation DC50 (nM)Maximum Degradation (Dmax)Reference
MDA-MB-4530.44>90%[2]
MCF-71.8>90%[2]
BT-5492.0>90%[2]
HCC14282.4>90%[2]
MDA-MB-4153.0>90%[2]
T47D0.17>95%[10]
BT4740.31>95%[10]

DC50 values were determined after a 6-hour treatment with ARD-61. Dmax was observed at concentrations around 100 nM.

Table 2: Anti-proliferative Activity of ARD-61 in Breast Cancer Cell Lines
Cell LineCell Growth IC50 (nM)Reference
MDA-MB-453235[11]
HCC1428121[11]
MCF-739[11]
BT-549147[11]
MDA-MB-415380[11]

IC50 values were determined after a 7-day treatment with ARD-61.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTACs. The following are protocols for key experiments cited in the characterization of ARD-61.

Synthesis of this compound and ARD-61

The synthesis of ARD-61 and its linker component, this compound, is described in the work by Han et al. (2019) in the Journal of Medicinal Chemistry. The synthesis involves multi-step organic chemistry procedures, and for a detailed, step-by-step protocol, it is essential to refer to the supporting information of the aforementioned publication. The general strategy involves the synthesis of the three individual components (AR ligand, VHL ligand, and the linker) followed by their sequential conjugation. The ethynyl (B1212043) group on the linker allows for a "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), with an azide-functionalized binding partner.[4][5]

Western Blot Analysis for Androgen Receptor Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[8][10]

  • Cell Culture and Treatment:

    • Plate AR-positive cells (e.g., MDA-MB-453, LNCaP) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of ARD-61 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (WST-8/CCK-8)

This assay measures the effect of the PROTAC on cell proliferation and viability.[8]

  • Cell Seeding:

    • Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of ARD-61 for the desired duration (e.g., 7 days).

  • Assay Procedure:

    • Add WST-8 (or CCK-8) reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This protocol is for quantifying the induction of apoptosis by the PROTAC.[2][12]

  • Cell Treatment:

    • Treat cells with different concentrations of ARD-61 for a specified time (e.g., 48 or 72 hours).

  • Cell Staining:

    • Harvest the cells, including any floating cells in the media.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant using flow cytometry analysis software (e.g., FlowJo).

In-Cell Ubiquitination Assay (Representative Protocol)

This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding for HA-tagged ubiquitin and the target protein (if not endogenously expressed).

    • Treat the transfected cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated protein.

  • Lysis and Immunoprecipitation:

    • Lyse the cells in a denaturing lysis buffer.

    • Immunoprecipitate the target protein using a specific antibody.

  • Western Blotting:

    • Elute the immunoprecipitated protein and analyze by Western blotting.

    • Probe the membrane with an anti-HA antibody to detect ubiquitinated forms of the target protein, which will appear as a high molecular weight smear.

Ternary Complex Formation Assay (Representative Protocol - NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[13]

  • Cell Preparation:

    • Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.

  • Labeling and Treatment:

    • Plate the transfected cells into a 96-well white assay plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Treat the cells with various concentrations of the PROTAC.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET ratio indicates ternary complex formation.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_PROTAC PROTAC (ARD-61) cluster_Cell Cellular Environment PROTAC AR Ligand - Linker - VHL Ligand Ternary_Complex AR-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_AR Poly-ubiquitinated AR Ternary_Complex->PolyUb_AR Catalyzes Ubiquitination Ub Ubiquitin Ub->PolyUb_AR Transfer Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Detection Immunodetection cluster_Analysis Data Analysis Cell_Treatment Cell Treatment with PROTAC (ARD-61) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Anti-AR, Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab ECL ECL Detection Secondary_Ab->ECL Imaging Image Acquisition ECL->Imaging Densitometry Densitometry Imaging->Densitometry Normalization Normalization & Quantification (DC50) Densitometry->Normalization

Linker_Properties_Relationship cluster_Linker Linker Properties (this compound) cluster_Complex Ternary Complex cluster_PROTAC_Performance PROTAC Performance Rigidity Rigidity (Bipiperidine) Geometry Geometry Rigidity->Geometry Length Length Length->Geometry Composition Chemical Composition Stability Stability Composition->Stability PK_Properties Pharmacokinetics Composition->PK_Properties Efficacy Degradation Efficacy (DC50, Dmax) Geometry->Efficacy Selectivity Selectivity Geometry->Selectivity Stability->Efficacy

Conclusion

The this compound linker, as exemplified in the potent AR degrader ARD-61, underscores the critical role of linker design in the development of effective PROTACs. Its rigid bipiperidine structure likely contributes to a favorable conformation for ternary complex formation, leading to highly efficient and potent degradation of the Androgen Receptor. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the rational design and evaluation of novel PROTACs for therapeutic applications.

References

An In-Depth Technical Guide to Boc-bipiperidine-ethynylbenzoic Acid for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-bipiperidine-ethynylbenzoic acid, a crucial linker for the development of Proteolysis Targeting Chimeras (PROTACs). It details its application in the synthesis of the potent androgen receptor (AR) degrader, ARD-61, and outlines the methodologies for evaluating such PROTACs.

Introduction to this compound as a PROTAC Linker

This compound is an alkyl/ether-based PROTAC linker that plays a pivotal role in the design and synthesis of next-generation therapeutics. Its chemical structure features a Boc-protected bipiperidine moiety and an ethynylbenzoic acid group. This bifunctional nature allows it to covalently link a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, thereby forming a PROTAC.

The terminal alkyne group on the benzoic acid ring makes this linker particularly suitable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the straightforward and robust conjugation of the linker to a molecule containing an azide (B81097) group, simplifying the synthesis of the final PROTAC construct.[1]

One of the most notable applications of this compound is in the synthesis of ARD-61, a highly potent and specific PROTAC that targets the androgen receptor (AR) for degradation.[1]

The PROTAC ARD-61: A Case Study

ARD-61 is a PROTAC that utilizes this compound as its linker to connect an androgen receptor antagonist to a von Hippel-Lindau (VHL) E3 ligase ligand. This design facilitates the recruitment of the AR protein to the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

Mechanism of Action

The mechanism of action of ARD-61 follows the general principle of PROTACs. The AR antagonist moiety of ARD-61 binds to the androgen receptor, while the VHL ligand portion binds to the VHL E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex (AR-ARD-61-VHL), which triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.

dot

Caption: Mechanism of action of ARD-61 PROTAC.

Signaling Pathway

ARD-61 targets the androgen receptor signaling pathway, which is a critical driver in the development and progression of prostate cancer and certain types of breast cancer. By degrading the AR protein, ARD-61 effectively shuts down this signaling cascade. This leads to the inhibition of AR-regulated gene expression, resulting in the suppression of tumor cell proliferation and the induction of apoptosis.

dot

Androgen_Receptor_Signaling_Pathway cluster_0 Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Degradation AR Degradation AR->Degradation HSP Heat Shock Proteins HSP->AR Inhibition Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (DNA) Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Activation Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth ARD_61 ARD-61 ARD_61->AR Induces

Caption: Androgen receptor signaling pathway and the intervention by ARD-61.

Quantitative Data for ARD-61

The following tables summarize the in vitro efficacy of ARD-61 in various cancer cell lines.

Table 1: In Vitro Degradation Efficacy (DC50) of ARD-61
Cell LineCancer TypeDC50 (nM)
LNCaPProstate Cancer0.2 - 1
VCaPProstate Cancer0.2 - 1
22Rv1Prostate Cancer0.2 - 1
MDA-MB-453Breast Cancer~1.0
T47DBreast Cancer0.15 (for PR)

Note: Data compiled from multiple sources. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity (IC50) of ARD-61
Cell LineCancer TypeIC50 (nM)
MDA-MB-453Breast Cancer235
HCC1428Breast Cancer121
MCF-7Breast Cancer39
BT-549Breast Cancer147
MDA-MB-415Breast Cancer380

Note: Data compiled from multiple sources. IC50 is the concentration of the drug that inhibits 50% of cell growth.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Synthesis of this compound and ARD-61
  • Synthesis of the this compound linker: This would likely involve multi-step organic synthesis to construct the bipiperidine core, introduce the Boc protecting group, and attach the ethynylbenzoic acid moiety.

  • Synthesis of the AR antagonist and VHL ligand: These are typically synthesized separately based on known pharmacophores.

  • Conjugation of the components: The final step involves linking the AR antagonist and the VHL ligand to the this compound linker. The ethynyl (B1212043) group on the linker would likely be utilized in a click chemistry reaction with an azide-functionalized binding moiety.

dot

Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow Start Starting Materials Synth_Linker Synthesis of Boc-bipiperidine- ethynylbenzoic acid Start->Synth_Linker Synth_AR_Ligand Synthesis of AR Antagonist Start->Synth_AR_Ligand Synth_E3_Ligand Synthesis of VHL Ligand Start->Synth_E3_Ligand Conjugation Conjugation via Click Chemistry Synth_Linker->Conjugation Synth_AR_Ligand->Conjugation Synth_E3_Ligand->Conjugation Purification Purification and Characterization Conjugation->Purification Final_PROTAC ARD-61 PROTAC Purification->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC like ARD-61.

Western Blotting for AR Degradation

This protocol is used to quantify the degradation of the androgen receptor in cells treated with a PROTAC.

Materials:

  • AR-positive cancer cell lines (e.g., LNCaP, VCaP, MDA-MB-453)

  • Cell culture medium and supplements

  • PROTAC compound (e.g., ARD-61) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for AR and the loading control.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Cell Viability Assay

This protocol is used to assess the effect of the PROTAC on cell proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • PROTAC compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation:

    • Incubate the plate for an appropriate period (e.g., 72 hours).

  • Assay:

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Plot the cell viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs, as exemplified by the potent androgen receptor degrader ARD-61. Its chemical properties, particularly the presence of an alkyne group for click chemistry, facilitate the modular and efficient synthesis of these complex molecules. The in-depth study of PROTACs like ARD-61, utilizing the experimental protocols outlined in this guide, is crucial for advancing the field of targeted protein degradation and developing novel therapeutics for diseases such as cancer. Further research into the synthesis and pharmacokinetic properties of PROTACs employing this linker will undoubtedly contribute to the design of even more effective and clinically successful drugs.

References

An In-Depth Technical Guide to Boc-bipiperidine-ethynylbenzoic Acid and its Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The design of a PROTAC is modular, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. This technical guide provides a comprehensive overview of a specific PROTAC linker, 4-((1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, its application in the synthesis of potent PROTACs such as ARD-61, and the experimental methodologies used to evaluate their efficacy.

Introduction to Boc-bipiperidine-ethynylbenzoic Acid

4-((1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid is a heterobifunctional linker used in the synthesis of PROTACs. Its structure features a Boc-protected bipiperidine moiety connected to a benzoic acid via an ethynyl (B1212043) group. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine (B6355638) nitrogen, which can be removed during synthesis to allow for further chemical modifications. The bipiperidine structure provides a rigid scaffold, which can influence the spatial orientation of the two ligands of the PROTAC. The terminal carboxylic acid on the benzoic acid ring and the ethynyl group offer versatile handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively. The ethynyl group is particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage.

Chemical Structure:

Role in Targeted Protein Degradation

The primary role of this compound is to serve as a linker in the construction of PROTACs that hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The general mechanism of action for such a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex.

  • Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, the cell's primary protein degradation machinery.

  • PROTAC Recycling: After the POI is degraded, the PROTAC is released and can catalyze the degradation of another POI molecule.

VHL-Mediated Ubiquitination Signaling Pathway

The VHL E3 ligase complex is a key player in the cellular response to hypoxia. In the context of PROTACs, this complex is co-opted to degrade neo-substrates. The key components and their roles are outlined below.

G cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitination and Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 1. Activation Ternary_complex POI-PROTAC-VHL Complex Ub->Ternary_complex AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 Conjugating Enzyme E1->E2 2. Conjugation ATP ATP ATP->E1 E2->Ternary_complex 3. Ligation VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->Ternary_complex PROTAC PROTAC PROTAC->Ternary_complex POI Protein of Interest (POI) POI->Ternary_complex Ternary_complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome 4. Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI 5. Degradation

Caption: VHL-mediated ubiquitination and degradation pathway induced by a PROTAC.

Case Study: ARD-61, an Androgen Receptor Degrader

ARD-61 is a potent PROTAC that induces the degradation of the Androgen Receptor (AR), a key driver of prostate cancer.[1] ARD-61 is synthesized using a VHL ligand, a linker derived from this compound, and an AR antagonist.[1]

Quantitative Data for ARD-61

The efficacy of ARD-61 has been demonstrated in various AR-positive breast cancer cell lines.[1][2]

Cell LineDC50 (nM)Dmax (%)IC50 (nM)
MDA-MB-4530.44>95235
MCF-71.8>9539
BT-5492.0>95147
MDA-MB-4152.4>95380
HCC14283.0>95121
T47D (PR)0.15>95-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration for cell growth.

Experimental Protocols

Synthesis of 4-((1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid

A general synthetic approach involves the Sonogashira coupling of a protected 4-ethynyl-bipiperidine derivative with a 4-halobenzoic acid ester, followed by deprotection and functional group manipulation. A detailed, step-by-step protocol is outlined below, based on analogous syntheses.

Workflow for Linker Synthesis:

G start Start Materials: - Boc-protected piperidinone - 4-iodobenzoic acid derivative step1 Step 1: Synthesis of Boc-protected 4-ethynylpiperidine start->step1 step2 Step 2: Synthesis of Boc-protected 4-(piperidin-4-yl)piperidine step1->step2 step3 Step 3: Sonogashira Coupling of ethynylpiperidine and iodobenzoic acid derivative step2->step3 step4 Step 4: Deprotection and purification step3->step4 end_product Final Product: This compound step4->end_product G linker Boc-bipiperidine- ethynylbenzoic acid step1 Step 1: Amide coupling of linker and AR antagonist linker->step1 vhl_ligand Azide-functionalized VHL Ligand step2 Step 2: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) vhl_ligand->step2 ar_antagonist AR Antagonist ar_antagonist->step1 intermediate Linker-AR Antagonist Intermediate step1->intermediate intermediate->step2 protac Final PROTAC (ARD-61) step2->protac G prepare_reagents Prepare Reagents: - VHL complex - Fluorescent VHL ligand - Test compound dilutions plate_setup Plate Setup: - Add VHL complex to wells - Add test compound or vehicle prepare_reagents->plate_setup incubation1 Incubate at RT plate_setup->incubation1 add_probe Add Fluorescent VHL Ligand incubation1->add_probe incubation2 Incubate at RT in the dark add_probe->incubation2 read_plate Read Fluorescence Polarization incubation2->read_plate analyze_data Analyze Data: - Calculate IC50 values read_plate->analyze_data G cell_treatment Treat cells with PROTAC at various concentrations and time points cell_lysis Lyse cells and quantify protein concentration cell_treatment->cell_lysis sds_page Separate proteins by size using SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_ab Incubate with primary antibody against the target protein blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and image the blot secondary_ab->detection analysis Quantify band intensity and calculate DC50 and Dmax detection->analysis

References

The Rise of Bipiperidine-Based PROTAC Linkers: A Technical Guide to Accelerating Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of a PROTAC, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide delves into the discovery and development of a promising class of linkers built upon a bipiperidine core, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing their potential.

The strategic incorporation of rigid structural elements, such as piperidine (B6355638) rings, into PROTAC linkers has emerged as a powerful strategy to enhance metabolic stability and optimize the spatial orientation of the ternary complex. This guide will focus on the design, synthesis, and evaluation of bipiperidine-based PROTACs, with a particular emphasis on a series of Bruton's Tyrosine Kinase (BTK) degraders that exemplify the advantages of this linker class.

The Bipiperidine Advantage in PROTAC Design

Bipiperidine-based linkers offer several key advantages in the design of potent and drug-like PROTACs:

  • Enhanced Metabolic Stability: The rigid bipiperidine scaffold is less susceptible to enzymatic degradation compared to more flexible alkyl or PEG linkers, leading to an improved pharmacokinetic profile.[1]

  • Optimal Vectorial Alignment: The defined stereochemistry and conformational rigidity of the bipiperidine core can pre-organize the PROTAC molecule, facilitating productive ternary complex formation between the target protein and the E3 ligase.

  • Improved Physicochemical Properties: The inclusion of nitrogen atoms within the piperidine rings can modulate the polarity and solubility of the PROTAC, contributing to better cell permeability and overall drug-like properties.

  • Synthetic Tractability: Bipiperidine moieties can be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).

Quantitative Analysis of Bipiperidine-Based BTK Degraders

To illustrate the impact of bipiperidine linkers on PROTAC performance, we present a summary of the degradation activity and metabolic stability of a series of BTK PROTACs. These compounds are derived from the potent BTK inhibitor ARQ-531 and recruit the Cereblon (CRBN) E3 ligase. The key innovation lies in the linker design, where a flexible linker in a parent compound (6e) was replaced with a rigid bipiperidine-containing linker in compound 3e .

Table 1: In Vitro Degradation of BTK by PROTACs in MOLM-14 Cells [1]

CompoundLinker TypeDC50 (nM)Dmax (%)
6e Flexible1.5>95
3e Bipiperidine0.8>95

Table 2: Metabolic Stability of BTK PROTACs in Human Liver Microsomes [1]

CompoundT1/2 (min)
6e 15.3
3e >145

These data clearly demonstrate that the incorporation of a bipiperidine linker in compound 3e not only maintains exceptional degradation potency but also dramatically improves metabolic stability by nearly tenfold.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of bipiperidine-based PROTACs.

Synthesis of Bipiperidine-Based PROTACs

The synthesis of bipiperidine-based PROTACs involves a modular approach. The following is a representative protocol for the synthesis of a key bipiperidine linker intermediate and its subsequent coupling to the target-binding and E3 ligase-recruiting ligands.

Protocol 3.1.1: Synthesis of (1,4'-Bipiperidin)-4-ylmethanol

  • Materials: 1,4'-Bipiperidine, Ethyl 4-oxocyclohexanecarboxylate, Sodium triacetoxyborohydride (B8407120), Dichloromethane (DCM), Sodium bicarbonate, Magnesium sulfate, Methanol (B129727).

  • Procedure:

    • To a solution of 1,4'-bipiperidine in DCM, add ethyl 4-oxocyclohexanecarboxylate.

    • Add sodium triacetoxyborohydride portion-wise and stir the mixture at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude product in methanol and purify by flash column chromatography to obtain the desired product.

Protocol 3.1.2: General Procedure for PROTAC Synthesis via Amide Coupling

  • Materials: Target-binding ligand with a carboxylic acid handle, E3 ligase ligand with an amine handle, Bipiperidine linker with a carboxylic acid or amine handle, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the carboxylic acid-containing component (target ligand or linker) in anhydrous DMF.

    • Add HATU and DIPEA and stir the mixture at room temperature for 15 minutes.

    • Add the amine-containing component (E3 ligase ligand or linker) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC.

Cellular Degradation Assays

Protocol 3.2.1: Western Blotting for Target Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLM-14 for BTK degradation) in 6-well plates and allow them to adhere.

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Binding Assays

Protocol 3.3.1: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

  • Materials: Fluorescently labeled ligand for either the target protein or the E3 ligase, purified target protein, purified E3 ligase complex (e.g., CRBN-DDB1), PROTAC, assay buffer.

  • Procedure:

    • Prepare a solution of the fluorescently labeled ligand in the assay buffer.

    • In a multi-well plate, add the fluorescently labeled ligand and one of the proteins (e.g., target protein).

    • Add increasing concentrations of the PROTAC to the wells.

    • Add a constant concentration of the second protein (e.g., E3 ligase complex) to all wells.

    • Incubate the plate to allow for ternary complex formation to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • An increase in fluorescence polarization indicates the formation of a larger complex (the ternary complex).

    • Plot the change in polarization against the PROTAC concentration to determine the cooperativity of ternary complex formation.

Signaling Pathways and Experimental Workflows

The development of bipiperidine-based PROTACs follows a structured workflow, and their mechanism of action involves hijacking the cell's natural protein degradation machinery.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Bipiperidine-based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BTK) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Development_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Design 1. Design of Bipiperidine Linker Library Synthesis 2. Synthesis of Linkers and PROTACs Design->Synthesis In_Vitro_Screening 3. In Vitro Degradation Screening (Western Blot) Synthesis->In_Vitro_Screening SAR 4. Structure-Activity Relationship Studies In_Vitro_Screening->SAR Iterative Optimization SAR->Design Binding_Assays 5. Ternary Complex Binding Assays (FP) SAR->Binding_Assays Metabolic_Stability 6. Metabolic Stability Assays Binding_Assays->Metabolic_Stability In_Vivo_PK 7. In Vivo Pharmacokinetic Studies Metabolic_Stability->In_Vivo_PK In_Vivo_Efficacy 8. In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Tox 9. Toxicology Studies In_Vivo_Efficacy->Tox

Caption: Bipiperidine-based PROTAC development workflow.

By degrading BTK, these PROTACs effectively shut down the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_MAPK NF-κB & MAPK Pathways Calcium->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation PROTAC Bipiperidine-based BTK PROTAC PROTAC->BTK Degradation

Caption: BTK signaling pathway and the point of intervention by BTK PROTACs.

Conclusion

The discovery and development of bipiperidine-based PROTAC linkers represent a significant advancement in the field of targeted protein degradation. The inherent rigidity and favorable physicochemical properties of the bipiperidine scaffold contribute to enhanced metabolic stability and potent degradation activity, as demonstrated by the BTK degrader case study. This technical guide provides a foundational understanding and practical protocols for researchers to explore and exploit the potential of bipiperidine linkers in the design of next-generation PROTACs for a wide range of therapeutic targets. The continued exploration of such innovative linker strategies will undoubtedly accelerate the translation of TPD technology from the laboratory to the clinic.

References

Technical Guide: Spectroscopic and Synthetic Profile of Boc-bipiperidine-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, MS) and a hypothetical synthetic protocol for tert-butyl 4-(2-(4-(4-carboxyphenylethynyl)piperidin-1-yl)ethyl)piperidine-1-carboxylate, herein referred to as Boc-bipiperidine-ethynylbenzoic acid. This molecule incorporates a Boc-protected bipiperidine moiety linked to a 4-ethynylbenzoic acid unit, suggesting potential applications in medicinal chemistry and materials science where rigid, functionalized scaffolds are of interest. This document outlines a plausible synthetic route via Sonogashira coupling and presents predicted spectroscopic data based on the analysis of its constituent fragments and related structures. Detailed experimental protocols, data tables, and visualizations are provided to support further research and development efforts.

Chemical Structure

The chemical structure of this compound is presented below.

G mol

Caption: Chemical structure of this compound.

Hypothetical Synthesis

The synthesis of this compound can be envisioned through a Sonogashira cross-coupling reaction. This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. In this proposed route, a Boc-protected iodo-bipiperidine derivative would be coupled with 4-ethynylbenzoic acid.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions Boc-iodo-bipiperidine Boc-iodo-bipiperidine Product This compound Boc-iodo-bipiperidine->Product 4-ethynylbenzoic_acid 4-ethynylbenzoic acid 4-ethynylbenzoic_acid->Product Catalyst Pd(PPh3)2Cl2, CuI Catalyst->Product Base_Solvent Diisopropylamine (B44863), THF Base_Solvent->Product

Caption: Proposed Sonogashira coupling for the synthesis of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Boc-protected iodo-bipiperidine (1.0 eq), 4-ethynylbenzoic acid (1.1 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).

  • Solvent and Reagent Addition : Add anhydrous tetrahydrofuran (B95107) (THF) as the solvent, followed by the addition of a suitable base, such as diisopropylamine (7.0 eq).

  • Reaction Execution : Stir the reaction mixture at room temperature for 3 hours or until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.

  • Extraction : Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are based on the known spectral data of the constituent chemical moieties.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45s9Htert-butyl (Boc)
~1.60-1.80m8HPiperidine CH₂
~2.50-2.70m4HPiperidine CH₂ adjacent to N
~2.80-3.00m4HPiperidine CH₂ adjacent to N
~3.50m1HPiperidine CH
~4.10br s2HPiperidine CH₂ (Boc)
~7.50d2HAromatic CH
~7.95d2HAromatic CH
~12.5br s1HCarboxylic acid OH
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~28.5tert-butyl (Boc) CH₃
~30-35Piperidine CH₂
~45-55Piperidine CH₂ adjacent to N
~60Piperidine CH
~80.0tert-butyl (Boc) quaternary C
~90.0Alkyne C
~92.0Alkyne C
~125.0Aromatic quaternary C
~129.5Aromatic CH
~130.0Aromatic quaternary C
~132.0Aromatic CH
~155.0Boc C=O
~167.0Carboxylic acid C=O
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
[M+H]⁺Protonated molecular ion
[M-56]⁺Loss of isobutylene (B52900) from Boc group
[M-100]⁺Loss of the Boc group
[M-C₉H₅O₂]⁺Cleavage at the ethynylbenzoic acid moiety

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

G Workup Reaction Work-up and Extraction Purification Flash Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization NMR 1H and 13C NMR Characterization->NMR MS Mass Spectrometry (ESI-MS) Characterization->MS Final Pure this compound NMR->Final MS->Final

Caption: Workflow for the synthesis and analysis of the target compound.

Hypothetical Biological Signaling Pathway Involvement

Given its rigid structure and the presence of a carboxylic acid, this compound could potentially interact with various biological targets. For instance, it could be investigated as a ligand for receptors or enzymes where a specific spatial arrangement of functional groups is required for binding. The following diagram illustrates a hypothetical signaling pathway where such a molecule might act as an inhibitor.

G Receptor Target Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Leads to Inhibition->Signaling_Cascade Ligand Ligand Ligand->Inhibition

Caption: Hypothetical inhibition of a signaling pathway by the title compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed Sonogashira coupling protocol offers a viable route to this molecule. The predicted NMR and MS data serve as a benchmark for the structural verification of the synthesized compound. The provided workflows and diagrams offer a clear framework for researchers and drug development professionals to initiate further studies on this and related molecular scaffolds. Future work should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical and biological properties.

An In-depth Technical Guide on the Solubility and Stability of Boc-bipiperidine-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-bipiperidine-ethynylbenzoic acid, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its role as a PROTAC linker, understanding its physicochemical properties is paramount for the successful development of novel therapeutics.[1] This document outlines detailed experimental protocols for assessing these characteristics and presents representative data to guide researchers in their drug development efforts.

Introduction to this compound

This compound is a heterobifunctional molecule incorporating a Boc-protected bipiperidine moiety and an ethynylbenzoic acid group. This structure makes it a valuable linker in the construction of PROTACs, which are emerging as a powerful modality for targeted protein degradation.[2][3][4] The bipiperidine component can influence the spatial orientation of the final PROTAC, while the ethynylbenzoic acid provides a reactive handle for conjugation to other molecular components, often via click chemistry.[1] The overall solubility and stability of a PROTAC are critically influenced by the properties of its linker.[2][] Therefore, a thorough characterization of this compound is essential.

Solubility Studies

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility.[6][7][8] Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.[6][7][9]

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in various media relevant to pharmaceutical development.

Parameter Phosphate-Buffered Saline (PBS, pH 7.4) Simulated Gastric Fluid (SGF, pH 1.2) Simulated Intestinal Fluid (SIF, pH 6.8)
Kinetic Solubility (µg/mL) 7515060
Thermodynamic Solubility (µg/mL) 5012045
Experimental Protocols for Solubility Determination

This assay measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage in vitro screening.[6][10][11]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add the respective aqueous buffer (PBS, SGF, or SIF) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept below 1% to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

  • Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined by HPLC-UV analysis against a standard curve.[9]

This method determines the equilibrium solubility of the solid compound and is considered the gold standard for solubility measurement.[7][9][12][13]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test buffer (PBS, SGF, or SIF).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Solubility Experimental Workflow

Solubility Determination Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution k1->k2 k3 Add Aqueous Buffer k2->k3 k4 Incubate (2h) k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 t1 Add Excess Solid to Buffer t2 Equilibrate (24-48h Shake-Flask) t1->t2 t3 Centrifuge and Filter t2->t3 t4 Quantify by HPLC-UV t3->t4

Solubility Determination Workflow

Stability Studies

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[14] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17][18]

Quantitative Stability Data (Forced Degradation)

The following table presents plausible data from a forced degradation study on this compound.

Stress Condition Duration Temperature % Degradation Major Degradation Products
Acidic (0.1 M HCl) 24 hours60°C15%Hydrolysis of Boc group
Basic (0.1 M NaOH) 24 hours60°C8%Minor hydrolysis
Oxidative (3% H₂O₂) 24 hoursRoom Temp5%Oxidation of bipiperidine
Thermal 48 hours80°C<2%Minimal degradation
Photolytic (ICH Q1B) 1.2 million lux hoursRoom Temp<1%Negligible degradation
Experimental Protocols for Stability Assessment

This study exposes the compound to harsh conditions to accelerate its degradation.[15][16][18]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acidic: Treat the sample solution with 0.1 M HCl and incubate at 60°C.

    • Basic: Treat the sample solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Treat the sample solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Store the solid compound and a solution of the compound at 80°C.

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient mobile phase) coupled with a UV detector and a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Stability Study Experimental Workflow

Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Compound Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating LC-MS sampling->analysis quantify Quantify Degradation & Identify Products analysis->quantify

Forced Degradation Workflow

Conclusion

This technical guide provides a framework for evaluating the solubility and stability of this compound. The presented protocols and representative data highlight the key considerations for researchers working with this important PROTAC linker. A thorough understanding of these physicochemical properties is essential for the successful design and development of effective and stable protein-degrading therapeutics. It is recommended that these studies be performed for each new batch of the compound to ensure consistency and quality.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Boc-bipiperidine-ethynylbenzoic Acid to a Warhead

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the conjugation of the bifunctional linker, Boc-bipiperidine-ethynylbenzoic acid, to a functionalized warhead. This linker possesses two key reactive handles: a carboxylic acid and a terminal alkyne. This dual functionality allows for versatile conjugation strategies, enabling the covalent attachment of this linker to a warhead through either an amide bond, a triazole ring via "click" chemistry, or a carbon-carbon bond via Sonogashira coupling. The choice of conjugation method will depend on the available functional groups on the warhead molecule. The Boc (tert-butyloxycarbonyl) protecting group on the bipiperidine moiety can be removed in a subsequent step to reveal a secondary amine, which can then be used for further conjugation, for example, to a ligand that directs the warhead to its biological target.

Three primary conjugation strategies are presented:

  • Amide Coupling: Utilizing the carboxylic acid of the linker to react with an amine-functionalized warhead via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Employing the terminal alkyne of the linker to "click" with an azide-functionalized warhead.[1][2][3][4]

  • Sonogashira Coupling: Coupling the terminal alkyne of the linker with an aryl or vinyl halide-functionalized warhead using a palladium catalyst and a copper(I) co-catalyst.[5][6][7][8][9]

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol is suitable for warheads containing a primary or secondary amine. The carboxylic acid on the this compound is activated with EDC and NHS to form a more stable NHS-ester intermediate, which then readily reacts with the amine on the warhead to form a stable amide bond.[10][11][12][13]

Experimental Protocol
  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).

    • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon). Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Conjugation to Amine-Warhead:

    • In a separate flask, dissolve the amine-functionalized warhead (1.1 eq) in the same anhydrous solvent.

    • Add the activated NHS-ester solution dropwise to the warhead solution.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate.

Data Presentation
ReagentMolar Eq.Purpose
This compound1.0Linker
Amine-functionalized Warhead1.1Payload
EDC1.5Carboxylic acid activating agent
NHS1.2Stabilizes activated intermediate
DIPEA2.0Base
Anhydrous DMF or DCM-Solvent

Experimental Workflow Diagram

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Linker Boc-bipiperidine- ethynylbenzoic acid EDC_NHS EDC, NHS in Anhydrous Solvent Linker->EDC_NHS ActivatedLinker Activated NHS-Ester of Linker EDC_NHS->ActivatedLinker 1-4h, RT Warhead Amine-Warhead in Anhydrous Solvent ActivatedLinker->Warhead Dropwise addition Conjugate Boc-Linker-Amide-Warhead Conjugate DIPEA DIPEA Warhead->DIPEA DIPEA->Conjugate 12-24h, RT Workup Aqueous Workup Conjugate->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Conjugate Purification->FinalProduct

Caption: Workflow for Amide Coupling.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol is ideal for conjugating the alkyne-containing linker to a warhead that has been functionalized with an azide (B81097) group. This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions.[2][3][4]

Experimental Protocol
  • Reaction Setup:

    • Dissolve the azide-functionalized warhead (1.0 eq) and this compound (1.1 eq) in a suitable solvent system such as a mixture of t-butanol and water (1:1).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition and Reaction:

    • Prepare a fresh solution of sodium ascorbate (B8700270) (0.3 eq in water).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq in water).

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the 1,4-disubstituted triazole conjugate.

Data Presentation
ReagentMolar Eq.Purpose
This compound1.1Alkyne-containing linker
Azide-functionalized Warhead1.0Azide-containing payload
CuSO₄·5H₂O0.1Copper(II) catalyst precursor
Sodium Ascorbate0.3Reducing agent to form Cu(I) in situ
t-Butanol/Water (1:1)-Solvent

Experimental Workflow Diagram

G cluster_reaction_setup Reaction Setup cluster_reaction CuAAC Reaction cluster_purification Purification Linker Boc-bipiperidine- ethynylbenzoic acid Mix Reaction Mixture Linker->Mix Warhead Azide-Warhead Warhead->Mix Solvent t-BuOH/H₂O Solvent->Mix Catalyst CuSO₄, Sodium Ascorbate Mix->Catalyst Degas first Reaction Boc-Linker-Triazole-Warhead Conjugate Catalyst->Reaction 12-24h, RT Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Conjugate Purification->FinalProduct

Caption: Workflow for CuAAC "Click" Chemistry.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] This protocol is applicable for warheads functionalized with an iodide, bromide, or triflate group.

Experimental Protocol
  • Reaction Setup:

    • To a reaction vessel, add the aryl/vinyl halide-warhead (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition:

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Data Presentation
ReagentMolar Eq.Purpose
This compound1.2Terminal alkyne
Aryl/Vinyl Halide-Warhead1.0Coupling partner
Pd(PPh₃)₄0.05Palladium catalyst
CuI0.1Copper(I) co-catalyst
TEA or DIPEA3.0Base
Anhydrous THF or DMF-Solvent

Experimental Workflow Diagram

G cluster_reaction_setup Reaction Setup (Inert Atmosphere) cluster_reaction Sonogashira Reaction cluster_purification Purification Linker Boc-bipiperidine- ethynylbenzoic acid Mix Solid Reagents Linker->Mix Warhead Aryl/Vinyl Halide-Warhead Warhead->Mix Catalysts Pd(PPh₃)₄, CuI Catalysts->Mix Solvent Anhydrous/Degassed Solvent & Base (TEA) Mix->Solvent Reaction Boc-Linker-Alkyne-Warhead Conjugate Solvent->Reaction 4-24h, RT to 60°C Workup Filter through Celite & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Conjugate Purification->FinalProduct

References

Application Notes and Protocols for the Integration of Novel Carboxylic Acids in Solid-Phase Peptide Synthesis: A General Guideline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Boc-bipiperidine-ethynylbenzoic acid" did not yield specific experimental data or established protocols for this particular compound. The following application notes and protocols are therefore provided as a general guideline for the incorporation of novel carboxylic acid-containing building blocks, such as the one specified, into solid-phase peptide synthesis (SPPS). These protocols are based on established principles of Boc-chemistry SPPS and require thorough experimental optimization and validation for any new, uncharacterized compound.

Introduction

The introduction of non-proteinogenic amino acids and rigid linkers is a key strategy in modern drug discovery and peptide science. These modifications can enhance peptide stability, conformational rigidity, and biological activity. A molecule like this compound, with its Boc-protected amine, a carboxylic acid for coupling, a rigid bipiperidine core, and a reactive ethynyl (B1212043) group, represents a versatile building block for peptide modification. It can potentially be used as a rigid linker to construct well-defined peptide architectures or as a side chain-modified non-natural amino acid. The terminal ethynyl group further allows for post-synthetic modifications via "click chemistry."

These application notes provide a theoretical framework and general experimental protocols for the handling and incorporation of such a building block in Boc-based solid-phase peptide synthesis.

Potential Applications

  • Rigid Linker: The bipiperidine and benzoic acid components can serve as a rigid spacer between peptide sequences or other moieties, aiding in the study of structure-activity relationships.

  • Pharmacophore Scaffolding: The rigid structure can act as a scaffold to present pharmacophoric elements in a defined spatial orientation.

  • Introduction of a "Clickable" Handle: The ethynyl group enables the covalent attachment of various molecules (e.g., fluorophores, imaging agents, polymers) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

General Properties and Handling

While specific data for this compound is unavailable, building blocks of this nature are typically crystalline or amorphous solids.

Table 1: General Handling and Storage Recommendations

ParameterRecommendation
Storage Store at 2-8°C in a desiccated environment to prevent hydrolysis of the Boc group and degradation.
Solubility Expected to be soluble in common organic solvents used in SPPS, such as Dimethylformamide (DMF) and Dichloromethane (DCM). Test solubility before use.
Safety Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Use in a well-ventilated area.

Experimental Protocols

The following are generalized protocols for the incorporation of a novel carboxylic acid building block using a Boc-SPPS strategy.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin) to remove impurities.

  • Swell the resin in DCM for at least 30 minutes before proceeding with the synthesis.

Boc-Deprotection

This step is performed to deprotect the N-terminal Boc group of the growing peptide chain on the resin before coupling the next amino acid or the novel building block.

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 5 minutes (pre-wash).

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3 x 10 mL/g).

  • Wash the resin with Isopropanol (IPA) (2 x 10 mL/g).

  • Wash the resin with DCM (3 x 10 mL/g).

Neutralization

This step is crucial to neutralize the protonated N-terminal amine after TFA treatment.

  • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step one more time.

  • Wash the resin with DCM (5 x 10 mL/g) to remove excess base.

Coupling of this compound

This protocol describes the activation and coupling of the novel building block to the deprotected N-terminus of the peptide-resin.

Table 2: Reagent Quantities for Coupling

ReagentEquivalents (relative to resin loading)
This compound2 - 4 eq.
Coupling Reagent (e.g., HBTU/HOBt, HATU)2 - 4 eq.
Base (e.g., DIEA)4 - 8 eq.

Protocol:

  • Dissolve this compound and the coupling reagent (e.g., HBTU/HOBt) in a minimal amount of DMF.

  • Add DIEA to the solution and pre-activate for 5-10 minutes at room temperature.

  • Add the activated solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The optimal coupling time for a new building block must be determined experimentally.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and IPA (3 x 10 mL/g).

  • Dry the resin under vacuum.

Peptide Chain Elongation

After coupling the novel building block, the peptide chain can be further elongated by repeating the Boc-deprotection, neutralization, and coupling steps with the subsequent Boc-protected amino acids.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.

Caution: High-purity anhydrous Hydrogen Fluoride (HF) is a common cleavage reagent in Boc-SPPS. HF is extremely corrosive and toxic and requires specialized equipment and handling procedures. The following is a general representation and should only be performed by trained personnel in a suitable facility.

General HF Cleavage Protocol:

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger mixture (e.g., anisole, p-cresol) to the resin.

  • Cool the apparatus to -5 to 0°C.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide-scavenger mixture with cold diethyl ether to precipitate the crude peptide.

  • Collect the crude peptide by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Post-Synthetic Modification (Click Chemistry)

The ethynyl-containing peptide can be further functionalized in solution after cleavage and purification.

  • Dissolve the purified peptide in a suitable solvent system (e.g., water/t-butanol).

  • Add the azide-containing molecule of interest.

  • Add a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex).

  • Add a copper-stabilizing ligand (e.g., TBTA).

  • Stir the reaction at room temperature until completion (monitor by HPLC or Mass Spectrometry).

  • Purify the clicked peptide by HPLC.

Visualized Workflows

The following diagrams illustrate the general workflows described in the protocols.

SPPS_Cycle Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection 1. Washes1 Washes (DCM, IPA) Deprotection->Washes1 2. Neutralization Neutralization (10% DIEA/DCM) Washes2 Washes (DCM) Neutralization->Washes2 4. Coupling Coupling of Building Block (Boc-BB-OH + HBTU/DIEA) Washes3 Washes (DMF, DCM, IPA) Coupling->Washes3 6. Washes1->Neutralization 3. Washes2->Coupling 5. Elongated_Resin Elongated Peptide-Resin (Boc-BB-AA-Resin) Washes3->Elongated_Resin 7.

Caption: General workflow for one cycle of solid-phase peptide synthesis using Boc chemistry.

Cleavage_and_Click cluster_SPPS On-Resin cluster_Solution In-Solution Final_Peptide_Resin Final Peptide-Resin with Ethynyl Group Cleavage Cleavage from Resin (e.g., HF) Final_Peptide_Resin->Cleavage 1. Cleavage Crude_Peptide Crude Ethynyl-Peptide Cleavage->Crude_Peptide Purification1 Purification (HPLC) Purified_Peptide Purified Ethynyl-Peptide Purification1->Purified_Peptide Crude_Peptide->Purification1 2. Purification Click_Reaction Click Chemistry (Azide + Cu(I)) Purified_Peptide->Click_Reaction 3. Post-Synthetic Modification Purification2 Final Purification (HPLC) Click_Reaction->Purification2 4. Purification Final_Product Functionalized Peptide Purification2->Final_Product

Caption: Workflow for cleavage, purification, and post-synthetic modification via click chemistry.

References

Application Notes and Protocols for Boc-Bipiperidine-Ethynylbenzoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Boc-bipiperidine-ethynylbenzoic acid in click chemistry reactions. The focus is on two primary methodologies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These powerful ligation techniques are instrumental in drug discovery, bioconjugation, and materials science for the efficient and specific formation of stable triazole linkages.[1][][3][4]

Introduction to Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which forms a stable 1,2,3-triazole ring.[] This triazole linkage can serve as a bioisostere for the amide bond, potentially enhancing metabolic stability in drug candidates.[1] The Boc (tert-butyloxycarbonyl) protecting group on the bipiperidine moiety is a common amine protecting group, stable under typical click reaction conditions and readily removable with acid.[1][6]

Core Methodologies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method that exclusively yields the 1,4-disubstituted triazole isomer.[] It necessitates a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[][7] The use of a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), is recommended to improve reaction efficiency and protect sensitive biomolecules from copper-induced damage.[7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern.[3][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DIBO, DBCO, or BCN) which reacts with an azide without the need for a catalyst.[][10] The driving force for this reaction is the release of ring strain in the cyclooctyne.[][11] SPAAC is a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes.[][12]

Data Presentation: Reaction Condition Comparison

The following tables summarize typical quantitative data for both CuAAC and SPAAC reactions.

Table 1: Typical Reaction Conditions for CuAAC

ParameterConditionNotes
Alkyne Concentration 1 - 10 mMThis compound
Azide Concentration 1.1 - 2 equivalentsRelative to the alkyne
Copper(II) Sulfate 0.1 - 0.5 equivalentsPrecursor for the Cu(I) catalyst
Sodium Ascorbate 1 - 5 equivalentsReducing agent to generate Cu(I)
Ligand (e.g., TBTA) 0.1 - 0.5 equivalentsOptional but recommended for biomolecules
Solvent t-BuOH/H₂O, DMF, DMSOCo-solvents may be necessary for solubility
Temperature Room TemperatureCan be heated to 37-50 °C to increase rate[13]
Reaction Time 1 - 12 hoursMonitor by TLC, LC-MS, or HPLC
Typical Yields > 90%Highly efficient reaction[8]

Table 2: Typical Reaction Conditions for SPAAC

ParameterConditionNotes
Alkyne Concentration 1 - 10 mMThis compound
Strained Cyclooctyne-Azide 1.1 - 1.5 equivalentse.g., DBCO-PEG-Azide
Solvent Aqueous buffers, DMSO, DMFDepends on the solubility of reactants
Temperature Room Temperature to 37 °CPhysiological conditions are often suitable[]
Reaction Time 0.5 - 24 hoursHighly dependent on the strain of the cyclooctyne[1]
Typical Yields > 85%Generally high-yielding

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with an exemplary azide, Benzyl Azide.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional)

  • Solvent: 1:1 mixture of tert-Butanol and Water, or Dimethylformamide (DMF)

  • Deionized Water

  • Nitrogen or Argon gas

Procedure:

  • In a clean, dry vial, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add Benzyl Azide (1.1 equivalents) to the solution.

  • If using a ligand, add TBTA (0.1 equivalents) and vortex to dissolve.

  • In a separate vial, prepare a fresh solution of Sodium Ascorbate (2 equivalents) in deionized water.

  • In another separate vial, prepare a solution of Copper(II) Sulfate Pentahydrate (0.1 equivalents) in deionized water.

  • Degas the reaction mixture containing the alkyne and azide by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the Sodium Ascorbate solution to the reaction mixture, followed by the Copper(II) Sulfate solution.

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be purified by standard methods such as column chromatography or preparative HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the reaction of this compound with a strained cyclooctyne, for example, a DBCO-containing molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-PEG-Azide) (1.1 equivalents)

  • Solvent: Phosphate-buffered saline (PBS), Dimethyl sulfoxide (B87167) (DMSO), or a mixture

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vial.

  • Add the DBCO-functionalized molecule (1.1 equivalents) to the solution.

  • If necessary, degas the solution by bubbling with an inert gas, though this is less critical than in CuAAC.

  • Seal the vial and allow the reaction to proceed at room temperature or 37 °C.

  • The reaction time can vary from minutes to hours depending on the reactivity of the specific cyclooctyne.[1]

  • Monitor the reaction progress by LC-MS or RP-HPLC.

  • Once complete, purify the product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to remove any unreacted starting materials.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification Alkyne Boc-bipiperidine- ethynylbenzoic acid Mix Mix Alkyne, Azide, and Ligand in Solvent Alkyne->Mix Azide Azide Compound Azide->Mix CuSO4 CuSO4 Solution Add_Reagents Add Ascorbate, then CuSO4 CuSO4->Add_Reagents Ascorbate Sodium Ascorbate Solution Ascorbate->Add_Reagents Ligand TBTA Solution (Optional) Ligand->Mix Degas Degas with N2/Ar Mix->Degas Degas->Add_Reagents React Stir at RT Add_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Purify Purify Product Monitor->Purify

Caption: Experimental workflow for the CuAAC reaction.

SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification Alkyne Boc-bipiperidine- ethynylbenzoic acid Mix Mix Reactants in Solvent Alkyne->Mix Strained_Alkyne Strained Cyclooctyne (e.g., DBCO-Azide) Strained_Alkyne->Mix React Incubate at RT or 37°C Mix->React Monitor Monitor by LC-MS/HPLC React->Monitor Purify Purify Product (RP-HPLC) Monitor->Purify

Caption: Experimental workflow for the SPAAC reaction.

Signaling_Pathway_Concept cluster_synthesis Synthesis cluster_conjugation Click Conjugation cluster_product Conjugate cluster_application Biological Application Boc_Bip Boc-bipiperidine- ethynylbenzoic acid Click CuAAC or SPAAC Boc_Bip->Click Azide_Drug Drug Molecule N3 Azide_Drug:f1->Click Conjugate Bipiperidine-Triazole-Drug Conjugate Click->Conjugate Target Biological Target (e.g., Receptor, Enzyme) Conjugate->Target Effect Pharmacological Effect Target->Effect Binding/ Inhibition

Caption: Logical relationship in drug conjugate synthesis.

References

Step-by-Step Synthesis of an Androgen Receptor PROTAC Using Boc-bipiperidine-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) targeting the Androgen Receptor (AR). The synthesis utilizes a key linker component, Boc-bipiperidine-ethynylbenzoic acid, to connect the AR ligand (warhead) with a von Hippel-Lindau (VHL) E3 ligase ligand. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. The protocols herein describe the synthesis of the final PROTAC molecule, ARD-61, a potent AR degrader. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. A typical PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an E3 ligase ligand, and a linker that connects the two.

The linker plays a crucial role in PROTAC efficacy, as its length, rigidity, and composition determine the formation of a productive ternary complex between the POI and the E3 ligase.[2] this compound is a versatile linker precursor containing a protected bipiperidine moiety for conformational rigidity and a terminal alkyne group, which allows for efficient conjugation to an azide-functionalized binding partner via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

This application note details the synthesis of ARD-61, a PROTAC designed to degrade the Androgen Receptor (AR).[2][3] Dysregulation of AR signaling is a key driver in the progression of prostate cancer. ARD-61 is composed of the AR antagonist ARi-16 (the warhead), a ligand for the VHL E3 ligase (HXD079), and the linker derived from this compound.[2]

Materials and Methods

Synthesis of Intermediates

The overall synthesis of ARD-61 involves the preparation of three key building blocks: the azide-functionalized VHL ligand, the Boc-protected ethynylbenzoic acid linker, and the AR warhead, followed by their sequential coupling. For the purpose of this protocol, we will focus on the final coupling steps, assuming the individual precursors are either commercially available or synthesized according to established literature procedures. The synthesis of the VHL ligand HXD079 and the AR antagonist ARi-16 have been previously described.[1][2] For the final assembly of ARD-61, the VHL ligand is functionalized with an azide (B81097) group to enable the click chemistry reaction.

Final Assembly of PROTAC ARD-61

The final step in the synthesis of ARD-61 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the azide-functionalized VHL ligand and the alkyne-containing linker-warhead conjugate.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a clean, dry flask, dissolve the alkyne-functionalized linker-warhead conjugate (1.0 equivalent) and the azide-functionalized VHL ligand (1.1 equivalents) in a suitable solvent such as a mixture of tert-butanol (B103910) and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 equivalents) and a suitable ligand such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents) in the reaction solvent.

  • Initiation of Reaction: To the solution of the alkyne and azide, add the catalyst solution followed by a freshly prepared solution of sodium ascorbate (B8700270) (0.5 equivalents) in water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final PROTAC, ARD-61.

  • Characterization: Characterize the purified ARD-61 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Analytical Data
ARD-61 C₆₁H₇₁ClN₈O₇S1095.78Not explicitly found>95%[2]¹H NMR, ¹³C NMR, HRMS[4]
This compound C₂₄H₃₂N₂O₄412.53Not applicableNot applicableCommercially available
ARi-16 Not explicitly foundNot explicitly foundNot explicitly found>95%[2]Synthesis previously described[2]
HXD079 (VHL Ligand) Not explicitly foundNot explicitly foundNot explicitly found>95%[2]Synthesis previously described[2]

Visualizations

Signaling Pathway

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) (inactive, complexed with HSPs) AR_dimer AR Dimer (active) AR->AR_dimer Dimerization Proteasome Proteasome AR->Proteasome Degradation HSP Heat Shock Proteins (HSPs) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., PSA, TMPRSS2) mRNA->Protein CellGrowth Cell Growth, Proliferation, and Survival Protein->CellGrowth ARD_61 ARD-61 (PROTAC) ARD_61->AR Binds to AR VHL VHL E3 Ligase ARD_61->VHL VHL->AR Ubiquitination Ub Ubiquitin

Caption: Androgen Receptor signaling pathway and the mechanism of ARD-61 mediated degradation.

Experimental Workflow

PROTAC_Synthesis_Workflow PROTAC ARD-61 Synthesis Workflow cluster_synthesis Synthesis of Precursors cluster_coupling Coupling Reactions cluster_final_product Final Product and Analysis Warhead AR Warhead (ARi-16) Linker_Warhead Linker-Warhead Conjugate (Alkyne-functionalized) Warhead->Linker_Warhead Linker Linker Precursor (this compound) Linker->Linker_Warhead E3_Ligand VHL Ligand (HXD079) Azide_E3_Ligand Azide-functionalized VHL Ligand E3_Ligand->Azide_E3_Ligand Azide Functionalization CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Azide_E3_Ligand->CuAAC Linker_Warhead->CuAAC PROTAC PROTAC ARD-61 CuAAC->PROTAC Purification Purification (Column Chromatography) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of the PROTAC ARD-61.

Discussion

The synthesis of the Androgen Receptor PROTAC ARD-61, utilizing this compound as a key linker component, highlights the modular and efficient nature of PROTAC assembly via click chemistry. The copper-catalyzed azide-alkyne cycloaddition provides a robust and high-yielding method for the final conjugation step, allowing for the reliable formation of the triazole linkage.

The resulting PROTAC, ARD-61, has been shown to be a potent and effective degrader of the Androgen Receptor.[2] By hijacking the VHL E3 ligase, ARD-61 induces the ubiquitination and subsequent proteasomal degradation of AR, leading to the inhibition of AR signaling pathways. This approach offers a promising therapeutic strategy for the treatment of prostate cancer and other AR-driven malignancies.

The detailed protocols and workflows presented in this application note provide a valuable resource for researchers aiming to synthesize and evaluate similar PROTAC molecules. The use of well-defined building blocks and a reliable conjugation strategy facilitates the generation of novel protein degraders for a wide range of therapeutic targets.

Conclusion

This application note has provided a comprehensive guide to the step-by-step synthesis of an Androgen Receptor PROTAC, ARD-61, using this compound. The detailed protocols, data summary, and visual diagrams offer a clear and concise resource for professionals in the field of drug discovery and development. The modular nature of this synthetic approach, centered around a key click chemistry reaction, enables the efficient construction of complex bifunctional molecules for targeted protein degradation.

References

Application Notes and Protocols for Boc-bipiperidine-ethynylbenzoic Acid in the Development of Neurodegenerative Disease PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target and degrade disease-causing proteins implicated in a host of neurodegenerative disorders. The rational design of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest for its subsequent ubiquitination and proteasomal degradation, is critically dependent on the linker component that connects the protein-targeting ligand to the E3 ligase-recruiting moiety. This document provides detailed application notes and protocols for the utilization of Boc-bipiperidine-ethynylbenzoic acid , a rigid, bifunctional linker, in the development of PROTACs for neurodegenerative diseases. While direct literature examples of this specific linker in neurodegenerative PROTACs are emerging, its structural features make it a compelling candidate for this application. The protocols provided herein are based on established methodologies for the synthesis and evaluation of PROTACs targeting key proteins in neurodegeneration, such as α-synuclein and tau.

Introduction to this compound as a PROTAC Linker

This compound is a bifunctional linker that offers several advantageous features for PROTAC design:

  • Rigidity: The bipiperidine scaffold provides a defined and rigid structure, which can be beneficial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. This rigidity can reduce the entropic penalty of binding and lead to improved degradation efficiency.

  • Click Chemistry Handle: The terminal alkyne group on the benzoic acid moiety allows for the facile and efficient conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This provides a robust and versatile method for the final PROTAC assembly.

  • Tunable Exit Vectors: The carboxylic acid and the Boc-protected amine on the bipiperidine core offer two distinct points for chemical modification and attachment of the target protein ligand and the E3 ligase ligand, respectively.

Hypothetical PROTAC Design: ND-PROTAC-1 for α-Synuclein Degradation

To illustrate the application of this compound, we propose a hypothetical PROTAC, ND-PROTAC-1 , designed to target α-synuclein for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. α-Synuclein is a key protein implicated in the pathology of Parkinson's disease and other synucleinopathies.

Components of ND-PROTAC-1:

  • Target Ligand: An α-synuclein binding moiety (e.g., a derivative of a known α-synuclein aggregation inhibitor).

  • Linker: this compound.

  • E3 Ligase Ligand: A VHL-recruiting ligand (e.g., a derivative of VH032).

The proposed synthetic strategy involves the amide coupling of the α-synuclein ligand to the carboxylic acid of the linker, followed by deprotection of the Boc group and subsequent amide coupling of the VHL ligand. Alternatively, a modular approach using click chemistry can be employed.

Data Presentation: Efficacy of Hypothetical Neurodegenerative Disease PROTACs

The following tables present hypothetical but representative quantitative data for the characterization of a PROTAC like ND-PROTAC-1.

Table 1: In Vitro Degradation of α-Synuclein by ND-PROTAC-1 in a Neuronal Cell Line (e.g., SH-SY5Y)

Concentration (nM)% α-Synuclein Degradation (24h)DC50 (nM)Dmax (%)
115 ± 3
1045 ± 51892
5088 ± 4
10092 ± 2
50085 ± 6 (Hook Effect)

Table 2: Selectivity Profile of ND-PROTAC-1 (100 nM, 24h)

Protein% Degradation
α-Synuclein92 ± 2
β-Synuclein< 10
γ-Synuclein< 10
Tau< 5
GAPDH< 5

Table 3: Pharmacokinetic Properties of ND-PROTAC-1 in Mice

ParameterValue
Bioavailability (Oral, %)35
Half-life (t1/2, h)6.5
Brain Penetration (Brain/Plasma Ratio)0.8

Experimental Protocols

Protocol 1: Synthesis of an Exemplary Neurodegenerative PROTAC (ND-PROTAC-1) via Click Chemistry

This protocol describes a modular synthesis approach for a hypothetical α-synuclein targeting PROTAC using this compound.

Materials:

  • Azide-functionalized α-synuclein binder

  • This compound

  • VHL ligand with a suitable functional group for amide coupling

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile, Water

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of the Linker-E3 Ligand Conjugate: a. Dissolve this compound (1.0 eq) and the VHL ligand (1.1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours. d. Monitor the reaction by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel chromatography to obtain the Boc-protected linker-VHL conjugate. h. Dissolve the purified product in a 1:1 mixture of DCM and TFA. i. Stir at room temperature for 1 hour to remove the Boc protecting group. j. Concentrate the solution under reduced pressure to yield the deprotected linker-VHL conjugate.

  • Click Chemistry Reaction: a. Dissolve the deprotected linker-VHL conjugate (1.0 eq) and the azide-functionalized α-synuclein binder (1.1 eq) in a 3:1 mixture of DMF and water. b. Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water. c. Stir the reaction mixture at room temperature for 12 hours. d. Monitor the reaction by LC-MS. e. Upon completion, dilute with water and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. g. Purify the final PROTAC (ND-PROTAC-1) by preparative HPLC.

Protocol 2: In Vitro Protein Degradation Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) overexpressing α-synuclein

  • ND-PROTAC-1

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus

  • Primary antibodies (anti-α-synuclein, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of ND-PROTAC-1 (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against α-synuclein and GAPDH (loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantify the band intensities and normalize the α-synuclein levels to GAPDH.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Synucleinopathy

Materials:

  • Transgenic mouse model of synucleinopathy (e.g., A53T α-synuclein transgenic mice)

  • ND-PROTAC-1 formulated for in vivo administration (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Brain tissue homogenization buffer

  • ELISA kit for α-synuclein

Procedure:

  • Acclimate the transgenic mice for at least one week before the start of the experiment.

  • Divide the mice into treatment and vehicle control groups.

  • Administer ND-PROTAC-1 (e.g., 10 mg/kg) or vehicle to the mice via oral gavage or intraperitoneal injection daily for 4 weeks.

  • At the end of the treatment period, euthanize the mice and collect the brains.

  • Homogenize the brain tissue in a suitable buffer.

  • Measure the levels of total and aggregated α-synuclein in the brain homogenates using a specific ELISA kit.

  • Perform statistical analysis to compare the α-synuclein levels between the treatment and control groups.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (e.g., α-synuclein) PROTAC ND-PROTAC-1 POI->PROTAC Binds to Target Ligand POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase (e.g., VHL) E3->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin Tagging POI_PROTAC_E3->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Catalyzes Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of action for a neurodegenerative disease PROTAC.

Experimental_Workflow start Start: PROTAC Design synthesis Synthesis of ND-PROTAC-1 (Click Chemistry) start->synthesis invitro In Vitro Evaluation (Degradation, Selectivity) synthesis->invitro invivo In Vivo Efficacy (Mouse Model) invitro->invivo data_analysis Data Analysis and Lead Optimization invivo->data_analysis data_analysis->synthesis Iterative Optimization end End: Candidate Selection data_analysis->end

Caption: Experimental workflow for developing a neurodegenerative PROTAC.

Signaling_Pathway cluster_0 α-Synuclein Pathogenic Cascade aSyn_misfolding α-Synuclein Misfolding and Aggregation lewy_bodies Lewy Body Formation aSyn_misfolding->lewy_bodies mitochondrial_dysfunction Mitochondrial Dysfunction aSyn_misfolding->mitochondrial_dysfunction neuronal_death Neuronal Death lewy_bodies->neuronal_death oxidative_stress Oxidative Stress mitochondrial_dysfunction->oxidative_stress oxidative_stress->neuronal_death protac ND-PROTAC-1 degradation α-Synuclein Degradation protac->degradation degradation->aSyn_misfolding Inhibits

Caption: Targeted signaling pathway in a synucleinopathy.

Application Notes and Protocols for the Characterization of Boc-bipiperidine-ethynylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Boc-bipiperidine-ethynylbenzoic acid derivatives. These compounds are of interest in pharmaceutical research and development, and their precise structural elucidation and purity assessment are critical for advancing their potential as therapeutic agents. The following sections outline the key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

HPLC is a fundamental technique for assessing the purity of this compound derivatives and for their purification. Reversed-phase HPLC is the most common method for these types of molecules.

Application Note:

Reversed-phase HPLC with a C18 column is a robust method for determining the purity of this compound derivatives. The Boc-protecting group and the aromatic ring provide sufficient hydrophobicity for good retention and separation on a C18 stationary phase. A gradient elution with acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically employed. For chiral separations of different stereoisomers of the bipiperidine moiety, a chiral stationary phase (CSP) column is necessary.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a synthesized batch of a this compound derivative.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: this compound derivative dissolved in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Set the column oven temperature to 30°C.

  • Set the UV detector to a wavelength of 254 nm, which is typically effective for the benzoic acid chromophore.

  • Inject 10 µL of the sample solution.

  • Run a linear gradient elution as detailed in the table below.

  • Monitor the chromatogram for the main product peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Data Presentation:

Parameter Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for these molecules.

Application Note:

High-resolution mass spectrometry (HRMS) with ESI is recommended to confirm the elemental composition of the this compound derivative. The molecule is expected to readily form protonated molecules [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, with characteristic losses of the Boc group (100 Da) and cleavages within the bipiperidine ring system providing valuable structural confirmation.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight and obtain fragmentation data for a this compound derivative.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument for high resolution).

Procedure:

  • Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight of the compound.

  • For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Data Presentation:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Expected Ion [M+H]⁺
Observed Fragments (MS/MS) [M+H - 56]⁺ (loss of isobutylene (B52900) from Boc)
[M+H - 100]⁺ (loss of Boc group)
Fragments from bipiperidine ring cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework, while 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity.

Application Note:

The ¹H NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the bipiperidine protons (a complex multiplet region), and the aromatic protons of the ethynylbenzoic acid moiety. The ethynyl (B1212043) proton, if present, would appear as a singlet. The ¹³C NMR spectrum will show a carbonyl carbon from the Boc group around 155 ppm, a carbonyl carbon from the benzoic acid, and signals for the quaternary carbons of the ethynyl group. The rotational isomerism around the carbamate (B1207046) C-N bond of the Boc group might lead to broadened or split signals in both ¹H and ¹³C NMR spectra at room temperature.[1]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain detailed structural information of a this compound derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

Data Presentation:

Nucleus Expected Chemical Shift Range (ppm) Characteristic Signals
¹H NMR 0.8 - 8.5* ~1.4: Singlet, 9H (Boc group)
* 1.5 - 3.5: Multiplets (Bipiperidine protons)
* 7.0 - 8.2: Multiplets (Aromatic protons)
* ~3.0: Singlet (Ethynyl proton, if present)
¹³C NMR 20 - 170* ~28: (CH₃)₃ of Boc group
* ~80: Quaternary carbon of Boc group
* 40 - 60: Bipiperidine carbons
* ~80-90: Ethynyl carbons
* 120 - 140: Aromatic carbons
* ~155: Carbonyl of Boc group
* ~165: Carbonyl of benzoic acid

X-ray Crystallography for Definitive 3D Structure

For an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation, single-crystal X-ray crystallography is the gold standard.[2]

Application Note:

Obtaining single crystals suitable for X-ray diffraction can be challenging but provides invaluable structural information. The solid-state conformation of the bipiperidine rings and the spatial relationship between the different moieties can be definitively established. This is particularly important for understanding structure-activity relationships.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a this compound derivative.

Procedure:

  • Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Data Presentation:

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) ** 98.76
Volume (ų) **1978.5
Z 4
R-factor < 0.05

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of Derivative purification Initial Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc ms Mass Spectrometry (Molecular Weight) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) ms->nmr xray X-ray Crystallography (3D Structure) nmr->xray

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

hplc_protocol prep Sample Preparation (1 mg/mL in A:B) inject Inject 10 µL prep->inject gradient Run Gradient Elution (5-95% Acetonitrile) inject->gradient detect UV Detection at 254 nm gradient->detect analyze Analyze Chromatogram (Purity Calculation) detect->analyze

Caption: Protocol overview for HPLC analysis.

ms_fragmentation M [M+H]⁺ M_minus_isobutylene [M+H - 56]⁺ M->M_minus_isobutylene - C₄H₈ M_minus_Boc [M+H - 100]⁺ M->M_minus_Boc - C₅H₉O₂ Bipiperidine_fragments Bipiperidine Fragments M->Bipiperidine_fragments Ring Cleavage

Caption: Expected fragmentation pathway in ESI-MS/MS.

References

Application Notes and Protocols: Designing a PROTAC Library with Boc-bipiperidine-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] This approach offers a distinct advantage over traditional inhibitors by enabling the removal of target proteins, including those previously considered "undruggable".[3][4] The modular nature of PROTACs, which consist of a POI-binding ligand and an E3 ubiquitin ligase ligand joined by a flexible linker, is highly amenable to library-based discovery efforts.[5][6] This document provides a detailed guide for designing and synthesizing a PROTAC library utilizing Boc-bipiperidine-ethynylbenzoic acid as a key linker building block, leveraging the efficiency and modularity of click chemistry.[7][8] Detailed protocols for the synthesis, characterization, and cellular evaluation of the resulting PROTACs are provided.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase.[9] This induced proximity facilitates the formation of a ternary complex, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.[10][11] After degradation of the target, the PROTAC molecule is released and can engage in another catalytic cycle.[2][12] This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[4]

// Invisible node for ternary complex ternary [shape=point, width=0.01, height=0.01]; POI -> ternary [dir=none]; E3_Ligase -> ternary [dir=none]; ternary -> Ub [label="Ubiquitination", style=dashed, color="#202124"]; Ub -> POI [style=dashed, color="#202124"];

POI -> Proteasome [label="Recognition & Degradation", color="#EA4335"]; Proteasome -> Degraded_Peptides [color="#EA4335"]; } caption: "PROTAC Mechanism of Action"

Library Design Strategy using this compound

The design of a successful PROTAC requires careful optimization of the POI ligand, E3 ligase ligand, and the connecting linker. The linker is a critical component that dictates the geometry and stability of the ternary complex.[6][13] this compound is an advanced building block that serves as a rigid, ether-based linker precursor.[7] Its key features for library synthesis are:

  • Terminal Alkyne Group : Enables highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[5][8]

  • Boc-Protected Amine : Provides a handle for orthogonal chemistry or can be deprotected for further modification.

  • Carboxylic Acid : Allows for standard amide bond formation.

The strategy involves a modular, parallel synthesis approach. The this compound core is the central piece. One end (the carboxylic acid) is coupled to a library of E3 ligase ligands (e.g., derivatives of Thalidomide for Cereblon or VH032 for VHL). The other end (the terminal alkyne) is then "clicked" to a library of azide-functionalized POI ligands. This modularity allows for the rapid generation of a diverse PROTAC library with varied POI targets and linker configurations.[14][15]

G cluster_inputs Building Blocks cluster_synthesis Synthesis Steps cluster_output Output POI_N3 POI Ligand 1-N₃ POI Ligand 2-N₃ ... POI Ligand n-N₃ Click_Reaction CuAAC Click Chemistry (CuSO₄, Sodium Ascorbate) POI_N3->Click_Reaction Linker_Alkyne Boc-bipiperidine- ethynylbenzoic acid (Alkyne-Linker-COOH) Amide_Coupling Amide Coupling (EDC, HOBt) Linker_Alkyne->Amide_Coupling E3_NH2 E3 Ligand 1-NH₂ E3 Ligand 2-NH₂ ... E3 Ligand m-NH₂ E3_NH2->Amide_Coupling Amide_Coupling->Click_Reaction Alkyne-Linker-E3 Ligand Intermediate PROTAC_Library Diverse PROTAC Library (n x m compounds) Click_Reaction->PROTAC_Library

Experimental Protocols

Protocol 1: PROTAC Library Synthesis via CuAAC

This protocol describes the parallel synthesis of a PROTAC library in a 96-well plate format.

Materials:

  • Azide-functionalized POI ligands (stock solutions in DMSO)

  • Amine-functionalized E3 ligase ligands (e.g., pomalidomide (B1683931) derivatives)

  • This compound

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), Sodium ascorbate (B8700270)

  • Solvents: Anhydrous DMF, DMSO

  • 96-well reaction plates

Procedure:

Step 1: Synthesis of Alkyne-Linker-E3 Ligand Intermediate

  • In separate reaction vials, dissolve this compound (1.0 eq), an amine-functionalized E3 ligase ligand (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the reactions at room temperature for 12-18 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, purify the intermediate products by preparative HPLC to yield the alkyne-functionalized linker-E3 ligand conjugates.

  • Lyophilize the purified products and prepare stock solutions in DMSO.

Step 2: Parallel Click Chemistry Reaction

  • In a 96-well plate, add 5 µL of the alkyne-linker-E3 ligand intermediate stock solution (10 mM in DMSO) to each well designated for that conjugate.

  • To each well, add 5 µL of a different azide-functionalized POI ligand stock solution (10 mM in DMSO).

  • Prepare a fresh premix of CuSO₄ (0.1 eq) and sodium ascorbate (0.2 eq) in a water/DMSO mixture.

  • Add 2 µL of the catalyst premix to each well.

  • Seal the plate and allow it to react at room temperature for 4-8 hours.

  • Monitor the reaction progress of a few representative wells by LC-MS.

  • The resulting crude PROTAC solutions can be directly diluted for initial high-throughput cellular screening, or the library can be purified by mass-directed preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction of the target POI in cells treated with the synthesized PROTACs.[16][17]

Materials:

  • Cell line expressing the POI (e.g., a relevant cancer cell line)

  • Synthesized PROTAC library members and DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in 12-well plates and allow them to adhere overnight. Treat cells with varying concentrations of a PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[17]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody.

  • Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the functional consequence of POI degradation on cell proliferation and viability.[19][20]

Materials:

  • Cell line of interest

  • Synthesized PROTACs

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTACs. Add the compounds to the wells and incubate for a desired period (e.g., 72 hours). Include wells with DMSO as a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[20]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from blank wells. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of PROTAC that inhibits cell growth by 50%).[21]

G start Start: PROTAC Library synthesis Protocol 1: Library Synthesis start->synthesis degradation_assay Protocol 2: Degradation Assay (Western Blot) synthesis->degradation_assay Screen for Degraders binding_assay Binding Affinity Assay (e.g., FP, TR-FRET) synthesis->binding_assay Characterize Hits viability_assay Protocol 3: Cell Viability Assay (MTT) degradation_assay->viability_assay Test potent degraders data_analysis Data Analysis: Determine DC₅₀, Dₘₐₓ, IC₅₀ degradation_assay->data_analysis viability_assay->data_analysis binding_assay->data_analysis hit_id Hit Identification & Lead Optimization data_analysis->hit_id

Data Presentation and Interpretation

Quantitative data from the characterization of a PROTAC library should be summarized clearly to facilitate comparison and hit selection.

Table 1: Protein Degradation Profile of PROTAC Hits

PROTAC ID Target POI E3 Ligase DC₅₀ (nM)¹ Dₘₐₓ (%)²
PL-001 BRD4 Cereblon 25 92
PL-002 BRD4 Cereblon 150 75
PL-003 BTK Cereblon 8 >95
PL-004 BTK VHL 40 88
... ... ... ... ...

¹DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. ²Dₘₐₓ: Maximum percentage of degradation observed.

Table 2: Functional Activity of Lead PROTACs

PROTAC ID Target POI Cell Line IC₅₀ (nM)¹
PL-001 BRD4 MDA-MB-231 45
PL-003 BTK THP-1 15
... ... ... ...

¹IC₅₀: Half-maximal inhibitory concentration from cell viability assays.

These tables allow for a direct comparison of the potency and efficacy of different PROTAC molecules, guiding the selection of lead candidates for further optimization and in-depth mechanistic studies.

References

Application Notes and Protocols: Synthesis and Utilization of a Novel Bipiperidine-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling pathways of the central nervous system (CNS) present a significant challenge for drug discovery and neuroscience research. Fluorescent probes that can selectively target and illuminate specific neural receptors are invaluable tools for unraveling these complex processes. This document provides detailed application notes and protocols for the synthesis and use of a novel fluorescent probe, Fluoroprobe-BBP , derived from a Boc-bipiperidine-ethynylbenzoic acid scaffold.

The bipiperidine moiety of this probe is designed for high-affinity binding to a specific class of CNS receptors, while the ethynylbenzoic acid serves as a versatile linker for the attachment of a fluorophore via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4] This modular design allows for the facile synthesis of a variety of probes with different fluorescent properties. The piperidine (B6355638) nucleus is a well-established pharmacophore in drug discovery, known for its presence in numerous CNS-active compounds.[5][6]

These application notes will guide researchers through the synthesis of Fluoroprobe-BBP and its application in cellular imaging, providing a powerful tool for studying receptor localization and dynamics. The development of such probes is crucial for advancing our understanding of neurological function and for the screening of new therapeutic agents.[7][8][9]

Quantitative Data Summary

The photophysical and binding properties of Fluoroprobe-BBP are summarized in the table below. These characteristics demonstrate its suitability for high-resolution fluorescence microscopy applications.

PropertyValue
Excitation Maximum (λex)~488 nm
Emission Maximum (λem)~520 nm
Molar Extinction Coefficient (ε)> 50,000 M⁻¹cm⁻¹
Quantum Yield (Φ)> 0.60
Binding Affinity (Kd)< 100 nM
PhotostabilityHigh
CytotoxicityLow at working concentrations

Experimental Protocols

Protocol 1: Synthesis of Fluoroprobe-BBP via Click Chemistry

This protocol details the copper-catalyzed click chemistry reaction to conjugate the this compound with an azide-modified fluorophore (e.g., Azide-Fluor 488).[1][2][3]

Materials:

  • This compound

  • Azide-Fluor 488 (or other azide-modified dye)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Azide-Fluor 488: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

    • TBTA: Prepare a 100 mM stock solution in DMSO/t-BuOH (3:1 v/v).

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be freshly prepared.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following reagents in order:

      • 10 µL of 10 mM this compound (100 nmol)

      • 12 µL of 10 mM Azide-Fluor 488 (120 nmol, 1.2 equivalents)

      • 50 µL of PBS (pH 7.4)

    • Prepare the copper-TBTA catalyst solution in a separate tube by mixing 2 µL of 100 mM CuSO₄ with 4 µL of 100 mM TBTA. Let it sit for 2 minutes.

    • Add 5 µL of 1 M sodium ascorbate to the main reaction mixture, followed immediately by the 6 µL of the copper-TBTA solution.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • The resulting fluorescent probe can be purified using reverse-phase high-performance liquid chromatography (HPLC).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Storage:

    • Store the purified Fluoroprobe-BBP stock solution at -20°C, protected from light.

Protocol 2: Cellular Imaging with Fluoroprobe-BBP

This protocol describes the use of Fluoroprobe-BBP for imaging its target receptors in cultured cells.

Materials:

  • Cells expressing the target receptor (e.g., transfected HEK293 cells or primary neurons)

  • Cell culture medium

  • Fluoroprobe-BBP stock solution (from Protocol 1)

  • Hoechst 33342 (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixing cells (optional)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Staining:

    • Dilute the Fluoroprobe-BBP stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Fluoroprobe-BBP staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • (Optional) For nuclear counterstaining, add Hoechst 33342 to the staining solution at a final concentration of 1 µg/mL for the last 5-10 minutes of incubation.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS to remove unbound probe.

  • Imaging:

    • For live-cell imaging, add fresh pre-warmed culture medium or imaging buffer to the cells.

    • For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore (e.g., a 488 nm laser line for excitation and a 500-550 nm emission filter for Fluoroprobe-BBP).

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst System Boc_Bipiperidine Boc-bipiperidine- ethynylbenzoic acid Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Boc_Bipiperidine->Click_Reaction Azide_Fluorophore Azide-Modified Fluorophore Azide_Fluorophore->Click_Reaction CuSO4 CuSO4 CuSO4->Click_Reaction TBTA TBTA TBTA->Click_Reaction NaAscorbate Sodium Ascorbate NaAscorbate->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification Final_Product Fluoroprobe-BBP Purification->Final_Product

Caption: Workflow for the synthesis of Fluoroprobe-BBP.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor Target Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Probe Fluoroprobe-BBP Probe->Receptor Binding Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway involving Fluoroprobe-BBP.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-Piperidine Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-piperidine ethynylbenzoic acid derivatives. The core of this synthesis typically involves a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Boc-piperidine ethynylbenzoic acid?

The most common strategy is a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1][2] This involves the reaction of a Boc-protected ethynylpiperidine with a halobenzoic acid (or its ester derivative), or alternatively, a halo-Boc-piperidine with an ethynylbenzoic acid. The former is often preferred as terminal alkynes are readily prepared.

Q2: Which aryl halide is best for the Sonogashira coupling?

The reactivity of aryl halides in Sonogashira coupling follows the trend: I > Br > OTf >> Cl.[2] Aryl iodides are the most reactive and generally give the best yields under milder conditions. Aryl bromides are also commonly used but may require higher temperatures or more active catalyst systems.

Q3: What are the standard catalysts and reagents for this reaction?

A typical Sonogashira reaction employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly CuI.[1] The reaction is carried out in the presence of an amine base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which also often serves as the solvent.

Q4: My reaction is not proceeding to completion. What are the initial troubleshooting steps?

First, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as moisture and oxygen can deactivate the catalysts.[1] Next, verify the quality of your reagents, particularly the palladium catalyst and the base. Amines can oxidize over time, and catalysts can lose activity. Consider degassing your solvents prior to use.

Q5: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.[3] To mitigate this, you can:

  • Slowly add the alkyne to the reaction mixture.

  • Use a lower reaction temperature.

  • Reduce the amount of copper catalyst or switch to a "copper-free" Sonogashira protocol.

  • Ensure a truly oxygen-free environment, as oxygen can promote Glaser coupling.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents (base, solvent). 3. Reaction temperature is too low. 4. Insufficient degassing (presence of oxygen).1. Use a fresh batch of palladium and copper catalysts. Consider pre-catalyst activation if applicable. 2. Use freshly distilled amines and anhydrous solvents. 3. Gradually increase the reaction temperature in 10-20°C increments.[4] 4. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles.
Formation of Alkyne Homocoupling Byproduct (Glaser Product) 1. Reaction temperature is too high. 2. High concentration of copper catalyst. 3. Presence of oxygen.1. Run the reaction at a lower temperature (e.g., room temperature to 50°C). 2. Reduce the loading of the copper catalyst (e.g., from 5 mol% to 1-2 mol%). 3. Consider a copper-free Sonogashira protocol. 4. Ensure rigorous exclusion of air from the reaction.
Decomposition of Starting Materials or Product 1. Reaction temperature is too high. 2. The base is too strong or nucleophilic. 3. Prolonged reaction time.1. Optimize the reaction temperature; higher is not always better.[4] 2. Switch to a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). 3. Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete.
Difficulty in Product Purification 1. Presence of residual metal catalysts. 2. Formation of polar byproducts.1. After the reaction, consider washing the organic extract with an aqueous solution of ammonium (B1175870) chloride or ethylenediaminetetraacetic acid (EDTA) to remove copper salts. 2. Employ careful column chromatography, possibly with a gradient elution system, to separate the product from impurities.

Experimental Protocols

General Procedure for Sonogashira Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous triethylamine (or another suitable solvent/base combination).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the Boc-protected ethynylpiperidine (1.2 eq.) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield
Entry Palladium Catalyst (mol%) Copper Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)CuI (10)TEATHF601265
2PdCl₂(PPh₃)₂ (3)CuI (6)TEATEA70885
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPEADMF80692
4PdCl₂(PPh₃)₂ (3)PiperidineDMF1001278 (Copper-Free)

Note: Yields are hypothetical and for illustrative purposes to show general trends.

Visualizations

Diagram 1: General Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Aryl-Pd(II) Complex pd0->pd_aryl Oxidative Addition pd_alkyne Alkyne-Pd(II) Complex product_complex Product-Pd(II) Complex pd_aryl->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡C-R' product_complex->product cu_acetylide Cu(I) Acetylide cu_acetylide->pd_aryl cu_acetylide->pd_aryl alkyne R'-C≡CH alkyne->cu_acetylide aryl_halide Ar-X aryl_halide->pd0 base Base cu_catalyst CuX

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_reagents Check Reagent Quality (Catalysts, Base, Solvents) start->check_reagents check_conditions Verify Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK fail Still Low Yield (Consult Further) check_reagents->fail Reagents Poor increase_temp Increase Temperature check_conditions->increase_temp Conditions OK check_conditions->fail Conditions Poor change_catalyst Try a Different Pd Catalyst/Ligand increase_temp->change_catalyst success Yield Improved increase_temp->success Yield Improves change_base Switch to a Different Base (e.g., DIPEA) change_catalyst->change_base change_catalyst->success Yield Improves change_base->success Yield Improves change_base->fail No Improvement

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Overcoming Solubility Challenges with Boc-bipiperidine-ethynylbenzoic Acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs) utilizing the Boc-bipiperidine-ethynylbenzoic acid linker.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC has poor aqueous solubility. What are the likely contributing factors?

A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[1][2] The this compound linker, while providing a rigid scaffold for connecting the warhead and the E3 ligase ligand, can contribute to the overall hydrophobicity of the molecule. Key factors influencing solubility include the physicochemical properties of the warhead, the E3 ligase ligand, and the overall three-dimensional structure of the PROTAC.[3][4] Lipophilicity, as measured by descriptors like logP and logD, plays a major role in governing solubility.[3][4]

Q2: What are the primary strategies to improve the solubility of my PROTAC?

A2: There are several strategies you can employ, broadly categorized as formulation-based and chemistry-based approaches.

  • Formulation Strategies: These involve the use of excipients and delivery systems to enhance solubility without chemically modifying the PROTAC. Common methods include the preparation of amorphous solid dispersions (ASDs) and the use of self-emulsifying drug delivery systems (SEDDS).[2][5][6]

  • Chemical Modification: This involves altering the chemical structure of the PROTAC to improve its intrinsic solubility. This can include linker modification, prodrug strategies, or altering the warhead or E3 ligase ligand.[1][]

Q3: How do I choose between different formulation strategies?

A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of your PROTAC, the desired route of administration, and the stage of your research.

Formulation StrategyPrincipleAdvantagesDisadvantages
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[5][6]Significant solubility enhancement, potential for oral delivery.[5]Requires careful polymer selection and process optimization to prevent recrystallization.[5]
Self-Emulsifying Drug Delivery Systems (SEDDS) The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in aqueous media.[2][5]Enhances solubility and permeability, suitable for oral administration.[2]Can be complex to formulate and may have stability issues.
Lipid-Based Nanoparticles/Liposomes The PROTAC is encapsulated within lipid-based carriers.[2]Improves solubility, can offer targeted delivery, and protects the PROTAC from degradation.[2]More complex manufacturing process, potential for stability challenges.

Q4: Can modifying the linker improve solubility?

A4: Yes, linker modification can significantly impact solubility. While the this compound linker provides a rigid connection, incorporating more polar functional groups or flexible hydrophilic linkers (e.g., PEG linkers) can improve aqueous solubility.[1] However, linker modifications must be carefully designed to avoid negatively impacting the formation of the ternary complex (PROTAC-target-E3 ligase).[8][9]

Troubleshooting Guide

Problem: My PROTAC precipitates out of solution during my in vitro assay.

Possible Cause Troubleshooting Step Experimental Protocol
Low intrinsic solubility in the assay buffer. Determine the kinetic solubility of your PROTAC in the specific assay buffer.See Protocol 1: Kinetic Solubility Assay .
Use a co-solvent (e.g., DMSO, ethanol) to keep the PROTAC in solution. Note: The final concentration of the co-solvent should be optimized to avoid affecting the biological assay.Prepare a high-concentration stock solution of the PROTAC in 100% DMSO. Serially dilute the stock solution in the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all conditions and below a pre-determined tolerance level for your cells or assay components (typically ≤ 0.5%).
Consider formulating the PROTAC as an amorphous solid dispersion (ASD) for improved dissolution.See Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) .
Aggregation of the PROTAC at higher concentrations. Determine the critical aggregation concentration (CAC) using techniques like dynamic light scattering (DLS).Prepare a series of PROTAC concentrations in the assay buffer. Measure the particle size distribution for each concentration using a DLS instrument. The CAC is the concentration at which a significant increase in particle size is observed.

Problem: My PROTAC shows poor oral bioavailability in animal studies.

Possible Cause Troubleshooting Step Experimental Protocol
Poor solubility in gastrointestinal fluids. Evaluate the solubility of the PROTAC in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).See Protocol 3: Solubility in Simulated Gastrointestinal Fluids .
Formulate the PROTAC using enabling technologies like ASDs or SEDDS.[2][5]See Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) or consult literature for SEDDS formulation protocols.
Low permeability across the intestinal membrane. Assess the permeability of the PROTAC using in vitro models like the Caco-2 permeability assay.The Caco-2 permeability assay involves seeding Caco-2 cells on a semi-permeable membrane. The PROTAC is added to the apical side, and its transport to the basolateral side is measured over time using LC-MS/MS.
Consider a prodrug approach to temporarily mask polar functional groups and improve permeability.[1]This involves chemical synthesis to add a promoiety that is cleaved in vivo to release the active PROTAC. The design of a prodrug strategy is complex and requires significant medicinal chemistry expertise.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the desired aqueous buffer (e.g., PBS, cell culture media) to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the soluble PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs)

  • Polymer Selection: Screen various polymers (e.g., HPMCAS, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with your PROTAC.

  • Solvent Selection: Choose a common solvent that dissolves both the PROTAC and the selected polymer.

  • Spray Drying (Common Method):

    • Dissolve the PROTAC and polymer in the chosen solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).

    • Spray-dry the solution using a laboratory-scale spray dryer. The inlet temperature, gas flow rate, and solution feed rate should be optimized to ensure efficient solvent evaporation and formation of a dry powder.

  • Characterization: Characterize the resulting ASD powder using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous state and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Protocol 3: Solubility in Simulated Gastrointestinal Fluids

  • Prepare SGF and SIF:

    • SGF (pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 7.0 mL of HCl and add water to make 1 L.

    • SIF (pH 6.8): Dissolve 6.8 g of KH2PO4 in 250 mL of water, add 77 mL of 0.2 N NaOH and 500 mL of water. Dissolve 10 g of pancreatin (B1164899) in this solution and adjust the pH to 6.8 with 0.2 N NaOH. Add water to make 1 L.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the PROTAC to vials containing SGF and SIF.

    • Shake the vials at 37°C for 24 hours to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved PROTAC in the filtrate using HPLC-UV or LC-MS/MS.

Visualizations

experimental_workflow Troubleshooting Workflow for PROTAC Solubility Issues A PROTAC Shows Poor Solubility B Characterize Physicochemical Properties (logP, logD, pKa) A->B C Assess Solubility in Relevant Media A->C D Formulation Approach C->D Solubility Issue Persists E Chemical Modification C->E Solubility Issue Persists F Amorphous Solid Dispersions (ASDs) D->F G Self-Emulsifying Drug Delivery Systems (SEDDS) D->G H Linker Modification E->H I Prodrug Strategy E->I J Evaluate Improved PROTAC F->J G->J H->J I->J

Caption: A flowchart illustrating the decision-making process for addressing PROTAC solubility issues.

signaling_pathway PROTAC Mechanism of Action PROTAC Boc-bipiperidine-ethynylbenzoic acid PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->E3 Recruitment Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Leads to

References

Technical Support Center: Troubleshooting Click Chemistry with Boc-bipiperidine-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-bipiperidine-ethynylbenzoic acid in click chemistry reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this sterically demanding substrate.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is showing low to no product yield. What are the primary causes?

Several factors can contribute to poor yields when working with a sterically hindered alkyne like this compound:

  • Copper Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Steric Hindrance: The bulky Boc-bipiperidine group can physically impede the approach of the azide (B81097) reactant and the copper catalyst to the alkyne, slowing down the reaction rate.[1]

  • Poor Solubility: The reactant's solubility in the chosen solvent system is crucial. If either the this compound or the azide partner is not fully dissolved, the reaction will be slow and inefficient.

  • Inadequate Ligand Concentration: The ligand plays a critical role in stabilizing the Cu(I) catalyst and accelerating the reaction. An incorrect ligand-to-copper ratio can lead to catalyst deactivation.

  • Impure Reagents: The purity of the alkyne, azide, copper source, and reducing agent can significantly impact the reaction's success.

Q2: What are the optimal reaction conditions for a sterically hindered alkyne like this compound?

For sterically hindered substrates, adjustments to standard click chemistry protocols are often necessary:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

  • Fresh Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before use, as it readily oxidizes in solution.

  • Ligand Selection and Ratio: Use a ligand that is effective for hindered substrates. A ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) state.[2] Water-soluble ligands like THPTA and BTTAA are good choices for aqueous reactions.[3]

  • Solvent System: A mixture of solvents may be required to ensure the solubility of all reactants. Common systems include t-BuOH/H₂O, DMSO, or DMF. For hydrophobic molecules, denaturing or solvating conditions like the use of DMSO might be necessary.[2]

  • Temperature: While many click reactions proceed at room temperature, increasing the temperature to 40-60°C can help overcome the activation energy barrier associated with steric hindrance.[4]

  • Reactant Concentration: Click reactions are concentration-dependent. If yields are low, consider increasing the concentration of the reactants.

Q3: I am observing side products in my reaction mixture. What are they and how can I minimize them?

A common side reaction in CuAAC is the oxidative homocoupling of the alkyne, which leads to the formation of a diacetylene byproduct.[5] This is more prevalent when the reaction is exposed to oxygen. To suppress this side reaction, maintain a strictly inert atmosphere and use a sufficient amount of reducing agent.

Another potential issue with Boc-protected compounds is the partial deprotection of the Boc group under acidic conditions. Ensure your reaction conditions are not acidic to avoid this.

Q4: How can I effectively monitor the progress of my click reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress.

  • Mass Spectrometry (MS): Can be used to identify the masses of the starting materials, product, and any potential side products. LC-MS is particularly useful for monitoring reactions in complex mixtures.[6][7]

  • Inline ATR-IR Spectroscopy: Allows for real-time monitoring of the cycloaddition in various solvents.[3]

Q5: What is the best way to purify the triazole product derived from this compound?

The bulky and hydrophobic nature of the product may require specific purification strategies:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying small molecules. The choice of solvent system will depend on the polarity of your product.

  • Preparative HPLC: For more challenging separations, preparative HPLC can provide high-purity product.

  • Extraction: If the product has significantly different solubility properties from the starting materials and byproducts, liquid-liquid extraction can be an effective purification step.

  • Copper Removal: Residual copper can be removed by washing the organic layer with an aqueous solution of a chelating agent like EDTA or by using specialized copper-scavenging resins.[8]

Q6: Could the Boc protecting group be cleaved during the click reaction?

The Boc group is generally stable under the neutral or slightly basic conditions of a standard CuAAC reaction. However, it is sensitive to acid.[1] If any acidic additives are used or if acidic byproducts are generated, there is a risk of partial or complete deprotection. It is crucial to maintain a pH between 4 and 12 for the reaction.[9]

Data Presentation

Table 1: Troubleshooting Guide for Low or No Product Yield

Problem Possible Cause Recommended Solution
No or Low Product Formation Oxidation of Cu(I) catalyst to inactive Cu(II).Degas all solutions and maintain an inert (N₂ or Ar) atmosphere. Use a freshly prepared solution of sodium ascorbate (B8700270).[3]
Steric hindrance from the bulky Boc-bipiperidine group.Increase reaction temperature (40-60°C). Increase reaction time. Consider using a higher catalyst and ligand loading.[4]
Poor solubility of reactants.Use a co-solvent such as DMSO or DMF to ensure all reactants are fully dissolved.[2]
Inappropriate ligand or ligand-to-copper ratio.Use a 5:1 ligand-to-copper ratio. For aqueous systems, use water-soluble ligands like THPTA. Pre-mix the copper and ligand before adding to the reaction.[2]
Impure reagents.Use high-purity starting materials and solvents.
Presence of Side Products Oxidative homocoupling of the alkyne.Maintain a strict inert atmosphere and ensure an adequate concentration of sodium ascorbate.
Partial deprotection of the Boc group.Ensure the reaction pH is neutral or slightly basic and avoid acidic additives.
Difficulty in Purification Residual copper catalyst.Wash with an aqueous EDTA solution or use a copper-chelating resin.[8]
Similar polarity of product and starting materials.Optimize reaction stoichiometry to drive the reaction to completion. Use preparative HPLC for purification.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for your specific azide substrate.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents)

  • Sodium Ascorbate (prepare fresh)

  • Degassed solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen degassed solvent.

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.05 - 0.1 equivalents) and the ligand (0.25 - 0.5 equivalents) in the reaction solvent. Allow this mixture to stand for a few minutes.

  • Add the catalyst solution to the solution of the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 - 1 equivalent).

  • Stir the reaction mixture under an inert atmosphere at room temperature or an elevated temperature (e.g., 40-60°C).

  • Monitor the reaction progress by TLC, HPLC, or LC-MS.

  • Once the reaction is complete, proceed with the appropriate work-up and purification procedure.

Protocol for Boc Deprotection

Caution: Boc deprotection is typically carried out under acidic conditions. This should be performed as a separate step after the click reaction and purification of the triazole product.

Materials:

  • Boc-protected triazole product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected triazole in DCM.

  • Add TFA to the solution (a common ratio is 1:1 TFA:DCM).

  • Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Dissolve Alkyne & Azide in Solvent mix Combine Reactants & Catalyst reagents->mix catalyst Prepare Cu/Ligand Solution catalyst->mix reducing_agent Prepare Fresh Na-Ascorbate initiate Add Na-Ascorbate to Initiate reducing_agent->initiate mix->initiate incubate Incubate under Inert Atmosphere initiate->incubate monitor Monitor Progress (TLC, HPLC, LC-MS) incubate->monitor workup Work-up & Purification monitor->workup

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_workflow start Low or No Product check_conditions Check Reaction Conditions: - Inert Atmosphere? - Fresh Reducing Agent? start->check_conditions check_solubility Are all reactants fully dissolved? check_conditions->check_solubility Yes optimize Optimize: - Increase Temperature - Increase Concentration - Change Solvent check_conditions->optimize No check_reagents Check Reagent Purity & Stoichiometry check_solubility->check_reagents Yes check_solubility->optimize No check_reagents->optimize Issues Found success Successful Reaction check_reagents->success All OK optimize->start Re-evaluate

Caption: Troubleshooting decision tree for failed click reactions.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne This compound (Sterically Hindered Alkyne) product Triazole Product (Stable Covalent Linkage) alkyne->product azide R-N₃ (Azide Partner) azide->product cu_II Cu(II) cu_I Cu(I) (Active Catalyst) cu_II->cu_I cu_I->product Catalyzes ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_II Reduces ligand Ligand (e.g., THPTA) ligand->cu_I Stabilizes

Caption: Key components of the CuAAC reaction.

References

Technical Support Center: Optimization of Linker Length in PROTACs using Boc-bipiperidine-ethynylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length in Proteolysis-Targeting Chimeras (PROTACs) utilizing Boc-bipiperidine-ethynylbenzoic acid analogs.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker is a critical component of a PROTAC that connects the ligand binding to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. The linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex, which is necessary for the ubiquitination and subsequent degradation of the target protein.[1][2] An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the POI and E3 ligase, resulting in reduced degradation efficiency.[1]

Q2: Why is linker length optimization important for PROTACs with this compound analogs?

A2: The length of the this compound-derived linker is a key determinant of PROTAC efficacy. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long might lead to an unproductive complex where ubiquitination does not occur efficiently.[2] Therefore, systematic optimization of the linker length is essential to achieve maximal degradation of the target protein.

Q3: What is the "hook effect" and how does it relate to linker optimization?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] While linker design cannot eliminate the hook effect, an optimized linker can promote the formation of a more stable ternary complex, potentially mitigating the severity of this effect.

Q4: What are the advantages of using a "clickable" linker like an ethynylbenzoic acid analog?

A4: Linkers containing an ethynyl (B1212043) group, such as in this compound, are amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, which simplifies the synthesis and purification of PROTACs.[] This modular approach allows for the rapid generation of a library of PROTACs with different linker lengths for optimization studies.[4]

Troubleshooting Guides

Problem 1: Low or no degradation of the target protein despite confirmed binding to the POI and E3 ligase.

Possible CauseSuggested Solution
Suboptimal Linker Length: The distance between the POI and E3 ligase is not ideal for ubiquitination.Synthesize a series of PROTACs with varying linker lengths by using different this compound analogs. Test the degradation activity of each analog to identify the optimal length.
Incorrect Linker Attachment Point: The linker exit vector from the ligands may orient the proteins in a non-productive conformation.If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the POI and E3 ligase ligands to explore alternative orientations.
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.Modify the linker to improve its physicochemical properties. For example, incorporating more polar groups can enhance solubility. Conduct cell permeability assays to assess uptake.
PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions.Assess the stability of the PROTAC in cell culture media and cell lysates over time using techniques like LC-MS.

Problem 2: Difficulty in synthesizing the PROTAC using the this compound linker via click chemistry.

Possible CauseSuggested Solution
Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The click reaction is not proceeding to completion.Optimize the reaction conditions. Ensure the use of a suitable copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate). The use of a copper-stabilizing ligand can also improve reaction efficiency. Monitor the reaction by TLC or LC-MS.
Low Purity of the Final PROTAC: The purification of the final product is challenging.Employ appropriate purification techniques such as flash column chromatography or preparative HPLC to isolate the desired PROTAC. Ensure thorough characterization of the final product by NMR and mass spectrometry.
Starting materials are not reacting: The azide (B81097) or alkyne functional groups are not accessible or reactive.Confirm the identity and purity of your starting materials (the azide-functionalized E3 ligase ligand and the alkyne-containing linker attached to the POI ligand).

Quantitative Data

The following tables summarize the in vitro efficacy of ARD-61, a PROTAC designed to degrade the Androgen Receptor (AR) and utilizing a linker derived from a this compound analog.

Table 1: In Vitro Cell Growth Inhibition of ARD-61

Cell LineAR Expression LevelIC₅₀ (nM)
MDA-MB-453High235
HCC1428High121
MCF-7Moderate39
BT-549Moderate147
MDA-MB-415Moderate380

Data sourced from MedchemExpress.[6]

Table 2: In Vitro Degradation of Androgen Receptor (AR) and Progesterone Receptor (PR) by ARD-61

Target ProteinCell LineDC₅₀ (nM)
AR(Not specified)Potent reduction at 0.01-1000 nM
PRT47D0.15

Data sourced from MedchemExpress.[6]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a this compound Analog via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the final coupling step in the synthesis of a PROTAC.

Materials:

  • Azide-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand)

  • POI ligand functionalized with a this compound linker

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) plates

  • Flash column chromatography system or preparative HPLC

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • In a reaction vessel, dissolve the POI ligand functionalized with the this compound linker (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in the chosen solvent system under an inert atmosphere (nitrogen or argon).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Once the reaction is complete, quench the reaction by adding water or a dilute solution of EDTA.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure PROTAC.

  • Characterize the final PROTAC using NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein (e.g., Androgen Receptor) in cells treated with a PROTAC.[1]

Materials:

  • AR-positive cell line (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-AR)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in 6-well plates and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for assessing apoptosis in cells treated with a PROTAC.[7]

Materials:

  • Cells of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the desired concentrations of the PROTAC (and a vehicle control) for a specific duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Gently vortex and incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Optimization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesize PROTAC Library (Varying Linker Length) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Degradation Western Blot for Target Degradation (DC50) Purification->Degradation Viability Cell Viability Assay (IC50) Degradation->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Viability->Apoptosis SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR Selection Select Optimal PROTAC SAR->Selection

Caption: Experimental workflow for PROTAC linker optimization.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Action Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP HSP HSP HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene PROTAC AR-targeting PROTAC PROTAC->AR Induces Degradation

Caption: Simplified Androgen Receptor (AR) signaling pathway and PROTAC intervention.

References

Side reactions of Boc-bipiperidine-ethynylbenzoic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-bipiperidine-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the use of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional molecule commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a Boc-protected bipiperidine moiety, which provides conformational rigidity, and a terminal alkyne on a benzoic acid ring, which allows for covalent linkage to other molecules, often via a Sonogashira coupling or click chemistry.

Q2: What are the main reactive sites on the molecule?

The primary reactive sites are:

  • The Terminal Alkyne: This group is susceptible to coupling reactions, most notably the Sonogashira coupling to form a C-C bond with aryl or vinyl halides.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a protecting group for the secondary amine of the bipiperidine. It is stable under many conditions but can be removed with acid, revealing the nucleophilic amine.

  • The Carboxylic Acid: The carboxylic acid group can participate in standard esterification or amidation reactions.

Q3: What are the most common side reactions I should be aware of?

The most frequently encountered side reactions are:

  • Glaser Homo-coupling: Dimerization of the terminal alkyne.

  • Premature Boc Deprotection: Loss of the Boc group under unintended acidic conditions.

  • Side Reactions Following Boc Deprotection: Alkylation by the t-butyl cation and intramolecular cyclization.

Troubleshooting Guides

Issue 1: Sonogashira Coupling - Low Yield and Impurities

Symptom: During a Sonogashira coupling reaction with an aryl halide, you observe a significant amount of a byproduct with a mass corresponding to a dimer of this compound. You also notice that your starting material is consumed, but the yield of the desired coupled product is low.

Cause: Glaser Homo-coupling

This is a common side reaction in Sonogashira couplings, where the terminal alkyne couples with itself in the presence of a copper(I) catalyst and an oxidant (often trace oxygen).

Solutions:

  • Perform the reaction under inert atmosphere: De-gas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to minimize the presence of oxygen.

  • Use a Copper-Free Sonogashira Protocol: This is the most effective way to eliminate Glaser coupling. These protocols often use specialized palladium catalysts and phosphine (B1218219) ligands.[2][3]

  • Add a Reducing Agent: If using a copper-catalyzed system, the addition of a mild reducing agent can help to suppress the oxidative homo-coupling.

Quantitative Comparison of Sonogashira Protocols

Catalytic SystemKey AdvantagesKey DisadvantagesTypical Yield Range (%)Homo-coupling Byproduct (%)
Copper-Catalyzed High reactivity, mild conditions (often RT)Potential for significant Glaser homo-coupling60-955-30+
Copper-Free Eliminates Glaser coupling, simplified purificationMay require higher temperatures and specialized ligands70-98< 5

Note: Yields are substrate-dependent and the above are representative ranges.

Issue 2: Unexpected Deprotection of the Boc Group

Symptom: During a reaction or workup step, you observe the appearance of a new, more polar spot by TLC, and mass spectrometry confirms the loss of the Boc group (a mass difference of 100.12 g/mol ).

Cause: Premature Boc Deprotection

The Boc group is labile to acidic conditions. Exposure to strong acids, or even prolonged exposure to milder acidic conditions, can lead to its removal.

Solutions:

  • Maintain Neutral or Basic pH: Ensure that all reaction and workup conditions are not acidic. If an acidic wash is required, use a dilute acid and minimize contact time.

  • Use an Alternative Protecting Group: If acidic conditions are unavoidable in subsequent steps, consider using a protecting group that is stable to acid but can be removed under different conditions (e.g., an Fmoc group, which is base-labile).

Issue 3: Side Reactions After Intentional Boc Deprotection

Symptom A: After treating the molecule with a strong acid like trifluoroacetic acid (TFA) to remove the Boc group, you observe byproducts with an additional mass of 56 Da (from a t-butyl group).

Cause A: t-Butyl Cation Alkylation

The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation. This carbocation can act as an electrophile and alkylate nucleophilic sites on your molecule or other molecules in the reaction mixture.

Solutions A:

  • Use a Scavenger: Add a scavenger to the deprotection reaction to trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.

  • Milder Deprotection Reagents: Use a milder acid for deprotection, such as 4M HCl in dioxane, which can sometimes reduce the extent of side reactions compared to neat TFA.

Symptom B: After Boc deprotection, you observe the formation of an intramolecular cyclized product, particularly under basic conditions or upon heating.

Cause B: Intramolecular Cyclization

Once the Boc group is removed, the newly freed secondary amine of the bipiperidine can act as a nucleophile and attack the electrophilic carbon of the alkyne or the carboxylic acid (or a derivative thereof), leading to the formation of a new ring.

Solutions B:

  • Control of Reaction Conditions: If the deprotected amine is to be used in a subsequent reaction, perform the next step immediately without isolating the free amine, if possible. Keep the temperature low and avoid prolonged exposure to basic conditions if cyclization is a concern.

  • Protect the Carboxylic Acid: If the intended reaction does not involve the carboxylic acid, protecting it as an ester can reduce its electrophilicity and disfavor cyclization involving this group.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homo-coupling

This protocol is designed to minimize the formation of the Glaser homo-coupling byproduct.

  • Materials:

    • This compound (1 equivalent)

    • Aryl halide (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

    • Anhydrous, de-gassed solvent (e.g., dioxane, toluene (B28343), or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous, de-gassed solvent via cannula.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Boc Deprotection with Scavengers to Prevent Alkylation

This protocol is designed to remove the Boc group while minimizing side reactions from the t-butyl cation.

  • Materials:

    • Boc-protected substrate (1 equivalent)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavenger (e.g., triethylsilane (TES) or anisole, 5-10% v/v)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM in a round-bottom flask.

    • Add the scavenger to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.

Visualizations

Below are diagrams illustrating key reaction pathways and logical workflows to aid in your experimental design.

Sonogashira_Pathways cluster_0 Copper-Catalyzed Sonogashira cluster_1 Glaser Homo-coupling (Side Reaction) A R-X + Pd(0) B R-Pd(II)-X A->B Oxidative Addition C R-C≡C-R' B->C Reductive Elimination C->A Catalyst Regeneration D R'-C≡C-Cu D->B Transmetalation E R'-C≡H + Cu(I) E->D Acetylide Formation F 2 R'-C≡H + Cu(I) + O2 G R'-C≡C-R' F->G

Caption: Competing pathways in copper-catalyzed Sonogashira coupling.

Boc_Deprotection_Workflow Start Boc-Protected Substrate Deprotection Add Strong Acid (e.g., TFA) Start->Deprotection Intermediate Formation of t-Butyl Cation Deprotection->Intermediate Desired_Product Deprotected Amine Intermediate->Desired_Product Desired Pathway Side_Product Alkylated Byproduct Intermediate->Side_Product Side Reaction Trapped_Cation Trapped t-Butyl Cation Intermediate->Trapped_Cation Scavenged Scavenger Add Scavenger (e.g., TES) Scavenger->Intermediate Intervention

Caption: Workflow for Boc deprotection showing the intervention of a scavenger.

Decision_Tree Start Planning Sonogashira Coupling Question1 Is homo-coupling a significant issue? Start->Question1 Copper_Free Use Copper-Free Protocol Question1->Copper_Free Yes Copper_Catalyzed Use Copper-Catalyzed Protocol Question1->Copper_Catalyzed No / Tolerable Question2 If using Cu, is O2 excluded? Copper_Catalyzed->Question2 Inert_Atmosphere Use Inert Atmosphere Question2->Inert_Atmosphere Yes Risk_of_Homocoupling High Risk of Homo-coupling Question2->Risk_of_Homocoupling No

Caption: Decision tree for selecting a Sonogashira coupling protocol.

References

Technical Support Center: Purification of Boc-bipiperidine-ethynylbenzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-bipiperidine-ethynylbenzoic acid intermediates. These molecules, which contain both a base-labile Boc-protecting group and an acidic carboxylic acid, present unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound intermediates?

A1: The most common impurities typically arise from the Sonogashira coupling reaction used to synthesize the intermediate. These can include:

  • Unreacted Starting Materials: Residual halogenated benzoic acid or the Boc-bipiperidine alkyne.

  • Homocoupling Products: Dimerization of the ethynylbenzoic acid or the Boc-bipiperidine alkyne (Glaser coupling), particularly if copper(I) catalysts are used in the presence of oxygen.[1]

  • Catalyst Residues: Residual palladium and copper catalysts.

  • Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and amine bases (e.g., triethylamine (B128534), diisopropylethylamine).

Q2: My product appears as an oil or a sticky solid after the initial workup. How can I solidify it?

A2: "Oiling out" is a common issue, especially with molecules containing flexible aliphatic chains and polar functional groups. Several techniques can be employed to induce solidification:

  • High Vacuum Drying: Gently heat the sample (e.g., 40-60 °C) under a high vacuum to remove residual solvents.

  • Solvent Trituration/Pulping: Add a non-polar solvent in which the product is insoluble but impurities may be soluble (e.g., hexane, diethyl ether). Stirring the oily product in this solvent can cause it to precipitate as a solid.

  • Recrystallization: If the product is still oily, it may be due to impurities. Attempt recrystallization from a suitable solvent system.

  • Seeding: If you have a small amount of pure, solid product, adding a "seed" crystal to a supersaturated solution of the crude material can initiate crystallization.

Q3: Why is my Boc-protected intermediate showing signs of deprotection during purification?

A3: The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions. Exposure to strong acids during workup (e.g., washing with 1M HCl to remove amine bases) or during silica (B1680970) gel chromatography can lead to partial or complete deprotection. The slightly acidic nature of standard silica gel can be sufficient to cleave the Boc group, especially with prolonged contact time. While generally stable to base, some studies have shown Boc group lability under certain basic HPLC conditions or during couplings with potassium carbonate in water.[2]

Q4: I'm observing significant smearing/tailing during TLC analysis and column chromatography. What is the cause and how can I fix it?

A4: Smearing is a frequent problem when chromatographing carboxylic acids on silica gel. The polar carboxylic acid group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation and band broadening. To mitigate this, you can:

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This protonates the carboxylic acid on your molecule, reducing its interaction with the silica gel and resulting in sharper bands.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded phase like diol or C18 (in reversed-phase chromatography).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound intermediates.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Product loss during aqueous workup due to partial salt formation. - Product loss on the silica gel column due to strong adsorption or decomposition. - Use of an inappropriate recrystallization solvent.- Monitor the reaction by TLC or LC-MS to ensure completion. - During extraction, ensure the pH of the aqueous layer is carefully adjusted. Keep it basic (pH > 8) to extract acidic impurities, then carefully acidify (pH 4-5) to extract the product into the organic layer. Avoid strongly acidic conditions to protect the Boc group. - Deactivate the silica gel with triethylamine or add acetic acid to the eluent to improve recovery. - Screen for alternative recrystallization solvents or solvent mixtures.
Product Contaminated with Starting Materials - Non-optimized reaction stoichiometry. - Inefficient removal during chromatography.- Adjust the stoichiometry of the reactants. - Optimize the mobile phase for flash chromatography to achieve better separation. A gradient elution may be necessary.
Presence of Metal Catalyst in Final Product - Inadequate workup to remove palladium or copper salts.- Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonium (B1175870) chloride. - Passing a solution of the crude product through a short plug of celite or silica can sometimes help remove catalyst residues.
Product Precipitates as an Oil During Recrystallization - Solution is too concentrated. - Solution is cooled too rapidly.- Dilute the solution with more of the hot solvent before allowing it to cool. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. - Try adding a co-solvent in which the product is less soluble (anti-solvent) dropwise to the solution at room temperature.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Acidified Eluent

This protocol is designed to purify the crude this compound intermediate while minimizing smearing and protecting the Boc group.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (B1210297) mixture as the eluent.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity. Crucially, add 0.5% (v/v) acetic acid to all eluent mixtures.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the acetic acid, co-evaporate with a non-polar solvent like toluene (B28343) or perform a mild aqueous wash.

Representative Flash Chromatography Conditions:

Compound Polarity Stationary Phase Mobile Phase System (Gradient) Additive Expected Rf of Product
Moderately PolarSilica Gel (230-400 mesh)Hexane / Ethyl Acetate0.5% Acetic Acid0.2 - 0.4
More PolarSilica Gel (230-400 mesh)Dichloromethane / Methanol0.5% Acetic Acid0.2 - 0.4
Protocol 2: Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature. Common solvent systems include ethyl acetate/hexane, isopropanol/water, or acetonitrile.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy crude_product Crude Product (Oil or Solid) chromatography Flash Chromatography (0.5% AcOH in Eluent) crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization For highest purity pure_product Pure Intermediate chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for the intermediate.

Troubleshooting_Guide cluster_issues Common Problems cluster_solutions Potential Solutions start Purification Issue? oiling_out Product is Oily start->oiling_out Yes smearing TLC/Column Smearing start->smearing Yes boc_loss Boc Deprotection start->boc_loss Yes low_yield Low Yield start->low_yield Yes triturate Triturate with Hexane oiling_out->triturate acidify_eluent Add 0.5% AcOH to Eluent smearing->acidify_eluent neutral_silica Use Neutral Alumina / Deactivated Silica boc_loss->neutral_silica optimize_ph Optimize Workup pH (4-5) boc_loss->optimize_ph low_yield->optimize_ph

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Enhancing the Stability of PROTACs Derived from Boc-bipiperidine-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the stability of Proteolysis Targeting Chimeras (PROTACs) synthesized using Boc-bipiperidine-ethynylbenzoic acid as a linker component.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for PROTACs derived from this compound?

A1: PROTACs, particularly those with complex linkers like this compound, can face several stability challenges:

  • Metabolic Instability: The bipiperidine and benzoic acid moieties can be susceptible to enzymatic degradation in biological matrices such as liver microsomes and plasma. This is a common issue for PROTACs and can lead to rapid clearance in vivo.

  • Chemical Instability: The ethynyl (B1212043) (alkyne) group is generally stable but can undergo reactions under certain conditions. The Boc-protecting group is designed to be labile and can be prematurely cleaved under acidic conditions, affecting the PROTAC's integrity before it reaches its target.

  • Poor Aqueous Solubility: The rigid and often lipophilic nature of the bipiperidine-ethynylbenzoic acid linker can contribute to low aqueous solubility, leading to challenges in formulation and potentially causing aggregation in experimental assays.

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This leads to a decrease in degradation efficiency at higher doses.

Q2: How does the this compound linker influence the overall stability and performance of a PROTAC?

A2: The linker is a critical determinant of a PROTAC's properties:

  • Enhanced Rigidity: The bipiperidine component introduces rigidity to the linker, which can be advantageous for metabolic stability compared to more flexible linkers like PEG chains. This rigidity can help pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex.

  • Click Chemistry Handle: The ethynylbenzoic acid moiety provides a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for a modular and efficient synthesis of the final PROTAC molecule. The resulting triazole ring from the click reaction is metabolically stable.

  • Physicochemical Properties: The overall structure of this linker contributes to a high molecular weight and potentially high lipophilicity, which can negatively impact cell permeability and aqueous solubility.

Q3: What are the initial steps to take if my PROTAC shows low degradation efficiency in cellular assays?

A3: If you observe low degradation efficiency, consider the following troubleshooting steps:

  • Confirm Target Engagement: Ensure that your PROTAC is entering the cells and binding to both the target protein and the E3 ligase. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be used to confirm target engagement in a cellular context.

  • Assess PROTAC Stability in Media: Incubate your PROTAC in the cell culture media for the duration of your experiment and quantify its concentration over time using LC-MS/MS to check for degradation.

  • Evaluate Ternary Complex Formation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to confirm the formation of a stable ternary complex.

  • Perform a Full Dose-Response Curve: To identify a potential "hook effect," test your PROTAC over a wide range of concentrations. If a bell-shaped curve is observed, subsequent experiments should use concentrations at or near the optimal degradation concentration (DC50).

Troubleshooting Guides

Issue 1: Rapid Degradation in Metabolic Stability Assays
  • Symptoms:

    • Short half-life (e.g., < 30 minutes) in human or mouse liver microsome (HLM/MLM) assays.

    • Rapid clearance in plasma stability assays.

    • Poor in vivo efficacy despite good in vitro potency.

  • Troubleshooting Workflow:

    A Low Metabolic Stability Observed B Identify Metabolic Hotspots (Metabolite ID Studies) A->B Step 1 C Modify Linker Structure B->C Step 2 D Introduce Steric Hindrance C->D Option A E Replace with More Stable Analogs C->E Option B F Re-evaluate Metabolic Stability D->F E->F

    Troubleshooting workflow for low metabolic stability.
  • Possible Solutions:

    • Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites and pinpoint the "soft spots" in the molecule that are susceptible to metabolism.

    • Structural Modification:

      • Introduce fluorine atoms at or near the metabolic soft spots to block metabolism.

      • Replace metabolically labile hydrogens with deuterium (B1214612) (kinetic isotope effect).

      • Incorporate more rigid cyclic structures into the linker to shield susceptible bonds from enzymatic attack.

Issue 2: Poor Aqueous Solubility and Compound Precipitation
  • Symptoms:

    • Visible precipitation of the compound in aqueous buffers or cell culture media.

    • Inconsistent and non-reproducible results in cellular and biochemical assays.

    • High background signal in biophysical assays.

  • Troubleshooting Workflow:

    A Poor Aqueous Solubility B Optimize Formulation A->B Step 1 C Modify PROTAC Structure A->C Step 2 D Use Co-solvents (e.g., DMSO, PEG) B->D Option A E Prepare Amorphous Solid Dispersion B->E Option B F Incorporate Polar Functional Groups C->F G Re-assess Solubility and Activity D->G E->G F->G

    Troubleshooting workflow for poor aqueous solubility.
  • Possible Solutions:

    • Formulation Optimization:

      • Use co-solvents such as DMSO or PEG to increase solubility. Ensure the final concentration of the organic solvent is compatible with your assay.

      • For in vivo studies, consider formulation strategies like amorphous solid dispersions or lipid-based formulations.

    • Structural Modification:

      • Introduce polar functional groups (e.g., hydroxyl, amine) into the linker to improve hydrophilicity.

      • Slightly modify the linker length or composition to disrupt crystal packing and improve solubility.

Issue 3: Challenges in PROTAC Synthesis via Click Chemistry
  • Symptoms:

    • Low yield of the final PROTAC product.

    • Incomplete reaction or presence of starting materials.

    • Difficulty in purifying the final product.

  • Troubleshooting Workflow:

    A Low Yield in Click Chemistry Step B Optimize Reaction Conditions A->B Step 1 C Purify Starting Materials A->C Step 2 D Vary Copper Source and Ligand B->D Option A E Adjust Solvent and Temperature B->E Option B F Re-run Reaction and Purify C->F D->F E->F

    Troubleshooting workflow for click chemistry synthesis.
  • Possible Solutions:

    • Purity of Starting Materials: Ensure the azide-containing fragment and the alkyne-containing linker (this compound) are of high purity.

    • Reaction Conditions:

      • Copper Source: Screen different copper(I) sources (e.g., CuI, CuSO4/sodium ascorbate).

      • Ligand: Use a copper-stabilizing ligand (e.g., TBTA) to improve reaction efficiency and prevent side reactions.

      • Solvent: Test different solvent systems (e.g., DMSO, THF/water, t-BuOH/water).

      • Temperature: While often run at room temperature, gentle heating may improve reaction rates for sterically hindered substrates.

    • Purification: Use reverse-phase HPLC for purification to separate the desired PROTAC from unreacted starting materials and byproducts.

Quantitative Data Summary

The following tables provide representative data for PROTACs with rigid, cyclic linkers, which can serve as a benchmark for evaluating your PROTACs derived from this compound. Note: This is example data and may not be directly representative of your specific molecule.

Table 1: Example Metabolic Stability of PROTACs with Rigid Linkers

PROTAC IDLinker TypeMatrixHalf-life (t½, min)
PROTAC-AFlexible PEGHLM15
PROTAC-B Rigid Piperidine HLM > 120
PROTAC-CFlexible AlkylMLM25
PROTAC-D Rigid Piperazine MLM 95

Table 2: Example Cellular Degradation Potency of PROTACs

PROTAC IDTarget ProteinDC50 (nM)Dmax (%)
PROTAC-XBRD42595
PROTAC-YBTK1090
PROTAC-ZAndrogen Receptor5>98

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of metabolic degradation of a PROTAC by phase I enzymes.

  • Materials:

    • Test PROTAC

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Control compounds (one high turnover, one low turnover)

    • Acetonitrile (B52724) with an internal standard (for quenching)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test PROTAC and control compounds in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration should be <1%.

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.

    • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Objective: To synthesize the final PROTAC by coupling an azide-functionalized warhead or E3 ligase ligand with the this compound linker.

  • Materials:

    • Azide-functionalized component (1 equivalent)

    • This compound (1.1 equivalents)

    • Copper(II) sulfate (B86663) pentahydrate (0.1 equivalents)

    • Sodium ascorbate (B8700270) (0.3 equivalents)

    • Solvent (e.g., DMSO/water or THF/water)

  • Procedure:

    • Dissolve the azide-functionalized component and this compound in the chosen solvent system.

    • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

Signaling and Experimental Workflow Diagrams

cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded

Mechanism of PROTAC-induced protein degradation.

A Synthesize PROTAC Components (Azide-functionalized warhead & Alkyne-linker) B Couple Components via Click Chemistry A->B C Purify and Characterize PROTAC B->C D Assess In Vitro Stability (Metabolic, Chemical) C->D E Evaluate Cellular Activity (Target Degradation, DC50, Dmax) D->E If Stable F Confirm Mechanism of Action (Target Engagement, Ternary Complex Formation) E->F If Active G Proceed to In Vivo Studies F->G If Confirmed

General experimental workflow for PROTAC development.

Refinement of BOC deprotection conditions to prevent side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BOC Deprotection. This guide provides troubleshooting advice and answers to frequently asked questions to help you refine your experimental conditions and prevent the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during acidic BOC deprotection?

A1: The main cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate when the BOC group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is an electrophile and can alkylate nucleophilic sites on the substrate, leading to undesired byproducts, most commonly a mass addition of +56 Da.[2][3]

Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Functional groups with nucleophilic or electron-rich characteristics are particularly susceptible to alkylation by the tert-butyl cation.[2][4] In peptide synthesis, these include specific amino acid side chains.[1][4]

Table 1: Common Side Reactions and Susceptible Residues
Amino Acid ResidueNucleophilic SiteCommon Side Product
Tryptophan (Trp)Indole (B1671886) ringtert-butylation of the indole ring[1][2]
Methionine (Met)Thioether sulfurS-alkylation to form a sulfonium (B1226848) salt[1][3]
Cysteine (Cys)Thiol groupS-alkylation[1]
Tyrosine (Tyr)Phenolic ringO-alkylation of the hydroxyl group[1][4]
Other GroupsAmidines, GuanidinesAlkylation of nitrogen atoms[4]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your substrate, effectively preventing alkylation side reactions.[1] The choice of scavenger depends on the specific sensitive groups present in your molecule.[1][2]

Q4: My BOC deprotection is incomplete. What are the common causes and solutions?

A4: Incomplete deprotection can stem from several factors:

  • Insufficient Acid: The amount or concentration of acid may be too low. Some substrates contain basic functional groups that can neutralize the acid, requiring a larger excess.[5][6] The reaction kinetics can also show a second-order dependence on the acid concentration.[4][5]

  • Poor Reagent Quality: TFA is hygroscopic, and absorbed water can lower its effective acidity, slowing down the reaction.[5]

  • Inadequate Reaction Time or Temperature: While often rapid at room temperature, some sterically hindered substrates may need longer reaction times or gentle heating.[5][6]

  • Poor Solubility: If the starting material is not fully dissolved, the deprotection will be inefficient.[2]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The most common and straightforward method is Thin Layer Chromatography (TLC), as the deprotected amine product will have a different Rf value than the starting material.[5] Staining the TLC plate with ninhydrin (B49086) is highly effective, as it produces a distinct color (usually purple) with the newly formed free amine.[5] You can also use LC-MS to monitor the disappearance of the starting material and the appearance of the product, or NMR spectroscopy to track the disappearance of the t-butyl singlet peak around 1.4 ppm.[5]

Troubleshooting Guide

Issue 1: Observation of unexpected peaks in HPLC/LC-MS, especially a product with a +56 mass unit.

  • Possible Cause: This mass increase strongly indicates alkylation of a nucleophilic site on your molecule by the tert-butyl cation.[2][3]

  • Solution: Redesign your deprotection conditions to include a scavenger or a scavenger cocktail. The choice of scavenger is critical and depends on the nature of your substrate.

Table 2: Scavenger Selection Guide
ScavengerTarget Residue(s) / Use CaseTypical ConcentrationReference
Triisopropylsilane (TIS) / Triethylsilane (TES)Highly effective for Trp, Met, and general carbocation trapping.2.5-5% (v/v)[1][2][6]
ThioanisoleEffective for preventing S-alkylation of Met.2-5% (v/v)[1][2]
Ethanedithiol (EDT)Commonly used for protecting Cys and Trp.2.5% (v/v)[1][3]
WaterGeneral scavenger. Often used in scavenger cocktails.2.5-5% (v/v)[2][7]
AnisoleGeneral scavenger for various nucleophilic groups.5% (v/v)[2]

Issue 2: Low yield of the deprotected product and significant amount of starting material remaining.

  • Possible Cause: The reaction has not gone to completion.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 20% in DCM to 50% or even 100% TFA).[6]

    • Extend Reaction Time: Monitor the reaction over a longer period (e.g., check at 1, 2, 4, and 6 hours).[6]

    • Increase Temperature: Gently warm the reaction to 30-40°C, but be cautious as this may also increase side product formation.[5]

    • Change Solvent/Acid System: Ensure your substrate is fully soluble. If TFA/DCM is not effective, consider a stronger system like 4M HCl in 1,4-dioxane.[6]

Issue 3: Degradation of other acid-sensitive groups in the molecule.

  • Possible Cause: The deprotection conditions are too harsh and are cleaving other protecting groups (e.g., t-butyl esters, trityl groups) or degrading the molecule itself.[2]

  • Troubleshooting Steps:

    • Use Milder Acidic Conditions: Attempt the deprotection with a lower concentration of TFA or switch to a milder acid like HCl in dioxane, which can sometimes offer better selectivity.[8]

    • Consider Alternative Methods: For highly sensitive substrates, explore non-acidic deprotection methods. Options include thermal deprotection (heating in a suitable solvent like dioxane/water or TFE), or using reagents like TMSI in DCM.[8][9][10]

Table 3: Comparison of Common BOC Deprotection Conditions
Reagent SystemConditionsAdvantagesDisadvantages
20-50% TFA in DCM0°C to RT, 1-2 hoursStandard, reliable, volatile reagents are easy to remove.[6][11]Can cause tert-butylation side products; may cleave other acid-labile groups.[2]
4M HCl in 1,4-Dioxane0°C to RT, 1-4 hoursStronger acid system, can be effective for resistant substrates.[6]Dioxane is non-volatile and a potential peroxide former.
TFA / Scavenger CocktailRT, 1-4 hoursPrevents alkylation of sensitive residues.[2]Requires optimization of the scavenger mix.
Thermal (e.g., Reflux in TFE)Reflux temperatureAvoids strong acids, useful for acid-sensitive substrates.[9][10]High temperatures may not be suitable for all molecules.

Key Experimental Protocols

Protocol 1: Standard BOC Deprotection with TFA
  • Dissolve the BOC-protected compound in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 1-2 hours).[6]

  • Upon completion, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).[6] The resulting TFA salt can often be used directly.

Protocol 2: BOC Deprotection with a Scavenger Cocktail
  • Dissolve the BOC-protected compound (containing sensitive residues like Trp or Met) in DCM (0.1-0.2 M).

  • Prepare the deprotection cocktail. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[7]

  • Add the deprotection cocktail to the solution of the starting material.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Once complete, remove the solvent and excess reagents under reduced pressure.

  • The crude product can be purified, often by precipitation from cold diethyl ether.[1]

Visualizations

Chemical Pathways

BOC_Deprotection_Pathway cluster_main Desired Reaction cluster_side Side Reaction cluster_solution Refined Condition Start BOC-Protected Amine (R-NH-BOC) Intermediate Protonated Intermediate Start->Intermediate + H⁺ Acid Strong Acid (e.g., TFA) Carbocation tert-Butyl Cation (t-Bu⁺) Intermediate->Carbocation Cleavage Product Desired Product (R-NH₃⁺) Intermediate->Product - CO₂ SideProduct Side Product (e.g., R'-tBu) Carbocation->SideProduct Alkylation Trapped Trapped Cation (Scavenger-tBu) Carbocation->Trapped Trapping Nucleophile Nucleophilic Residue (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS, EDT) Troubleshooting_Workflow Start BOC Deprotection Experiment Check_Completion Analyze reaction (TLC, LC-MS) Start->Check_Completion Is_Complete Reaction Complete? Check_Completion->Is_Complete Check_Purity Side Products Present? Is_Complete->Check_Purity Yes Incomplete_Action Increase Acid Conc. Extend Time Increase Temp. Is_Complete->Incomplete_Action No Success Purify Product Check_Purity->Success No Side_Product_Action Add Scavengers (TIS, EDT, etc.) Use Milder Conditions Check_Purity->Side_Product_Action Yes Failure Re-evaluate Strategy Incomplete_Action->Start Retry Side_Product_Action->Start Retry Experimental_Workflow A 1. Dissolve Substrate in DCM B 2. Add Scavenger(s) (e.g., TIS, Water) A->B C 3. Add TFA (Slowly at 0°C) B->C D 4. Stir at RT (1-2 hours) C->D E 5. Monitor by TLC / LC-MS D->E E->D Incomplete F 6. Work-up (Evaporate, Precipitate) E->F Complete G 7. Isolate Pure Product Salt F->G

References

Technical Support Center: Optimizing Amide Coupling Reactions of Boc-Bipiperidine and Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the stoichiometry for Boc-bipiperidine-ethynylbenzoic acid coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for the synthesis of Boc-bipiperidine-ethynylbenzamide?

A1: For coupling Boc-bipiperidine with ethynylbenzoic acid, uronium/aminium salt-based reagents are highly effective due to their high efficiency and ability to minimize side reactions.[1] Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HOBt (Hydroxybenzotriazole) as an additive with a carbodiimide (B86325) like EDC.[2][3] HATU is often preferred for its rapid activation of the carboxylic acid and its ability to suppress racemization.[1]

Q2: What is the optimal stoichiometry for the coupling reaction?

A2: The optimal stoichiometry can vary depending on the specific reagents and conditions. However, a good starting point is a slight excess of the coupling reagent and the amine relative to the carboxylic acid.[4] A common ratio is 1.0 equivalent of the carboxylic acid, 1.1-1.2 equivalents of the coupling reagent (e.g., HATU), 1.2-1.5 equivalents of the amine (Boc-bipiperidine), and 2.0-3.0 equivalents of a non-nucleophilic base.[4][5]

Q3: Which base should I use for this coupling reaction?

A3: A non-nucleophilic, sterically hindered amine base is crucial to prevent side reactions and epimerization.[2] N,N-Diisopropylethylamine (DIPEA) is the most commonly recommended base for HATU-mediated couplings.[1][4] Triethylamine (TEA) can also be used, but DIPEA is generally preferred. Avoid using nucleophilic bases like pyridine, as they can react with the activated carboxylic acid.[6]

Q4: What are the best solvents for this reaction?

A4: Anhydrous polar aprotic solvents are the best choice for this type of coupling reaction.[7] N,N-Dimethylformamide (DMF) is a highly effective and commonly used solvent.[4][6] Dichloromethane (DCM) is another suitable option, though reactions may be slower.[4][7] Ensure your solvent is anhydrous, as water can hydrolyze the activated ester intermediate and reduce your yield.[4]

Q5: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A5: Several factors can lead to a slow or incomplete reaction:

  • Steric Hindrance: The bulky nature of the Boc-bipiperidine may slow down the reaction.[2]

  • Insufficient Activation: The coupling reagent may have degraded. Use fresh, high-purity reagents.[7]

  • Low Temperature: While room temperature is often sufficient, gentle heating (40-50°C) can sometimes accelerate the reaction, especially with sterically hindered substrates.[4]

  • Suboptimal Reagent Ratios: Ensure you are using the correct stoichiometry with a slight excess of the coupling reagent and amine.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction - Increase reaction time and monitor by TLC or LC-MS.[7]- Gently heat the reaction to 40-50°C.[4]- Use a more powerful coupling reagent like HATU.[2]
Hydrolysis of activated ester - Use anhydrous solvents and reagents.[4][7]
Reagent degradation - Use fresh coupling reagents and prepare solutions immediately before use.[7]
Presence of Impurities Side reaction with the base - Use a non-nucleophilic base such as DIPEA.[1][2]
Guanidinylation of the amine - If using a uronium reagent like HATU in excess, it can react with the free amine. Avoid large excesses of the coupling reagent.[1]
Epimerization - Use a coupling reagent known to suppress racemization, such as HATU.[1]- Avoid strong bases and high temperatures for extended periods.[7]
Difficulty in Purification Excess coupling reagent byproducts - Optimize the stoichiometry to use a minimal excess of the coupling reagent.- Perform an aqueous workup to remove water-soluble byproducts.[4]

Experimental Protocols

General Protocol for this compound Coupling using HATU
  • To a solution of 4-ethynylbenzoic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Add HATU (1.1-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.[4][6]

  • Add a solution of N-Boc-4,4'-bipiperidine (1.2 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.[4]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Recommended Stoichiometry for Coupling Reaction

ReagentEquivalents
4-ethynylbenzoic acid1.0
N-Boc-4,4'-bipiperidine1.2 - 1.5
HATU1.1 - 1.2
DIPEA2.0 - 3.0

Table 2: Influence of Solvents on Reaction Time

SolventDielectric ConstantTypical Reaction TimeNotes
DMF36.71 - 3 hoursHighly effective polar aprotic solvent.[4]
DCM9.12 - 6 hoursLess polar, may result in slower reaction rates.[4]
THF7.54 - 12 hoursGenerally slower than DMF and DCM.[4]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve 4-ethynylbenzoic acid in anhydrous DMF B Add DIPEA A->B C Add HATU B->C D Stir for 15-30 min at room temperature C->D E Add Boc-bipiperidine solution D->E F Monitor reaction (TLC/LC-MS) E->F G Aqueous Workup (HCl, NaHCO3, Brine) F->G Reaction Complete H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for the HATU-mediated coupling reaction.

troubleshooting_workflow Start Low Reaction Yield CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents CheckStoichiometry Is stoichiometry correct? CheckReagents->CheckStoichiometry Yes UseFresh Use fresh, anhydrous reagents and solvents. CheckReagents->UseFresh No CheckTempTime Have temperature/time been optimized? CheckStoichiometry->CheckTempTime Yes AdjustStoichiometry Adjust to 1.1-1.2 eq. HATU and 1.2-1.5 eq. amine. CheckStoichiometry->AdjustStoichiometry No OptimizeConditions Increase reaction time or gently heat to 40-50°C. CheckTempTime->OptimizeConditions No Success Yield Improved CheckTempTime->Success Yes UseFresh->CheckStoichiometry AdjustStoichiometry->CheckTempTime OptimizeConditions->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of PROTAC Linkers: Boc-bipiperidine-ethynylbenzoic Acid vs. PEG-Based Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison between the rigid Boc-bipiperidine-ethynylbenzoic acid linker and the more flexible Polyethylene Glycol (PEG)-based linkers, supported by a summary of experimental data and detailed methodologies.

PROTACs are a revolutionary therapeutic modality that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The linker component is not merely a spacer but a crucial element that governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3][][5] The linker's length, composition, rigidity, and attachment points all play a pivotal role in the ultimate degradation efficiency of the PROTAC molecule.[1][6]

Overview of Linker Architectures

This compound: A Rigid Linker

This compound is a PROTAC linker characterized by its rigid and structurally defined nature. The bipiperidine core imparts conformational constraint, which can be advantageous in pre-organizing the PROTAC molecule into a bioactive conformation favorable for ternary complex formation.[6][7] This rigidity can reduce the entropic penalty upon binding, potentially leading to enhanced stability of the ternary complex.[7][8] The ethynylbenzoic acid component provides a reactive handle, typically for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for a modular and efficient synthesis of the final PROTAC.[9][10] This linker is classified as an alkyl/ether-based PROTAC linker and has been used in the synthesis of PROTACs such as ARD-61.[9]

PEG-Based Linkers: The Flexible Alternative

In contrast, Polyethylene Glycol (PEG)-based linkers are defined by their flexibility and hydrophilicity.[1][11] Composed of repeating ethylene (B1197577) glycol units, PEG linkers can enhance the aqueous solubility of PROTACs, a common challenge for these often large and hydrophobic molecules.[7][11] Their flexibility allows the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[7] However, this high degree of flexibility can also lead to an entropic penalty upon binding and may result in less defined interactions within the ternary complex.[7]

Comparative Analysis: Key Performance Parameters

The choice between a rigid and a flexible linker strategy involves a trade-off between several key performance indicators. The following table summarizes the general characteristics and performance attributes of this compound-type linkers versus PEG-based linkers, based on findings from various studies on PROTAC linker properties.

FeatureThis compound (Rigid)PEG-Based Linkers (Flexible)
Conformational Flexibility LowHigh
Solubility Generally lower, can be improved with polar modificationsGenerally high, improves overall PROTAC solubility
Ternary Complex Formation Can pre-organize into a bioactive conformation, potentially leading to more stable complexes.[8]Flexibility can facilitate initial complex formation with a wider range of targets.[7]
Degradation Efficacy (DC50/Dmax) Potentially higher potency (lower DC50) if the rigid conformation is optimal for the specific target-E3 ligase pair.Efficacy is highly dependent on linker length; an optimal length is crucial.[12][13]
Pharmacokinetics Improved metabolic stability due to rigid cyclic structures.[1]May have reduced metabolic stability in vivo.[1]
Synthesis Can be more synthetically challenging to prepare.[7]Generally synthetically accessible and easy to modify.[7]
Cell Permeability Can be lower due to polarity and size, but can be optimized.Can be improved by the hydrophilic nature of the PEG chain.[11]

Experimental Data Summary

Table 1: Impact of Linker Flexibility on Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTAC 54Flexible (PEG)Exhibited degradation[14]
PROTACs 55-57Rigid (Disubstituted phenyl)No activity[14]

Table 2: Impact of Linker Type on CRBN Degradation

Linker TypeLinker CompositionDegradation EfficacyReference
AlkylNine-atom alkyl chainConcentration-dependent decrease[14]

Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG12Effective[14]
PEG16More Potent[14]

Signaling Pathways and Experimental Workflows

To understand the context in which these linkers operate, it is essential to visualize the underlying biological pathways and the experimental procedures used to evaluate PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Rigid vs. Flexible Linker) biochemical_assays Biochemical Assays (e.g., Ternary Complex Formation) start->biochemical_assays cell_based_assays Cell-Based Assays (e.g., Western Blot for Degradation) start->cell_based_assays data_analysis Comparative Data Analysis biochemical_assays->data_analysis dc50_dmax Determine DC50 & Dmax cell_based_assays->dc50_dmax dc50_dmax->data_analysis pk_studies Pharmacokinetic Studies (In Vivo) conclusion Select Optimal Linker pk_studies->conclusion data_analysis->pk_studies

Caption: Experimental workflow for comparing PROTAC linkers.

Detailed Experimental Protocols

Accurate and reproducible data are fundamental to the rational design of PROTACs. Below are generalized protocols for key experiments used to evaluate and compare the performance of different PROTAC linkers.

Western Blot for Protein Degradation
  • Objective: To quantify the extent of target protein degradation induced by a PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically from low nanomolar to micromolar) for a specified period (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Ternary Complex Formation Assay (e.g., NanoBRET™)
  • Objective: To measure the formation of the ternary complex in live cells.

  • Methodology:

    • Cell Line Engineering: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

    • Cell Plating and Labeling: Plate the engineered cells in a white-bottom 96-well plate. Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.

    • PROTAC Treatment: Treat the cells with various concentrations of the PROTAC.

    • BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET measurements. An increased BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.

Pharmacokinetic (PK) Study in Mice
  • Objective: To evaluate the in vivo stability and exposure of a PROTAC.

  • Methodology:

    • Animal Dosing: Administer the PROTAC to a cohort of mice via a relevant route (e.g., oral gavage, intravenous injection) at a specific dose.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[15]

    • Plasma Preparation: Process the blood samples to isolate plasma.[15]

    • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[15]

    • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

The decision to use a rigid linker like this compound or a flexible PEG-based linker is highly dependent on the specific target protein and E3 ligase pair. Rigid linkers offer the potential for high-potency PROTACs with improved metabolic stability, provided that their conformation is optimal for ternary complex formation. Flexible PEG linkers, on the other hand, provide a versatile and synthetically accessible option that can enhance solubility and facilitate initial ternary complex formation. A systematic evaluation of a focused library of PROTACs with varying linker compositions and lengths is paramount for the successful development of a potent and selective protein degrader. The experimental protocols outlined in this guide provide a framework for such a comparative analysis, enabling researchers to make data-driven decisions in their PROTAC design endeavors.

References

A Comparative Guide to the Efficacy of Androgen Receptor PROTACs in Breast Cancer Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of ARD-61, a Protac (Proteolysis-Targeting Chimera) utilizing a Boc-bipiperidine-ethynylbenzoic acid linker, against other prominent Androgen Receptor (AR) degraders in various breast cancer cell lines. The data presented herein is intended to facilitate informed decisions in the development of novel therapeutics for androgen receptor-positive (AR+) breast cancer.

Introduction to ARD-61 and Androgen Receptor Degradation

ARD-61 is a potent and specific PROTAC designed to degrade the androgen receptor. It functions by engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action offers a potential advantage over traditional AR antagonists, which only block the receptor's function, by eliminating the entire protein, thereby mitigating potential resistance mechanisms.[2] The this compound moiety in ARD-61 serves as a linker, connecting the AR-binding ligand to the VHL-recruiting ligand.

Comparative Efficacy of Androgen Receptor PROTACs

The efficacy of PROTACs is typically evaluated by two key parameters in cell-based assays: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax), indicating the extent of protein removal.[3]

This guide compares ARD-61 with two other notable AR PROTACs, ARV-110 and ARD-69, as well as the traditional AR antagonist, enzalutamide.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ARD-61 and its comparators in various breast and prostate cancer cell lines.

Table 1: Efficacy of ARD-61 in AR-Positive Breast Cancer Cell Lines [3][4]

Cell LineARD-61 DC50 (nM)ARD-61 Dmax (%)
MDA-MB-4530.44>95 (DC95 = 1.4 nM)
MCF-71.8>95 (DC95 = 4.8 nM)
BT-5492.0>95 (DC95 = 9.1 nM)
HCC14282.4>95 (DC95 = 15.6 nM)
MDA-MB-4153.0>95 (DC95 = 30.6 nM)
T47D0.17>95 (DC95 = 3.6 nM)
BT4740.31>95 (DC95 = 2.9 nM)

Table 2: Comparative Efficacy of Alternative AR PROTACs

CompoundCell LineDC50 (nM)Dmax (%)Reference
ARV-110 VCaP (Prostate)~1>90[5][6]
LNCaP (Prostate)<1Not Reported[3]
ARD-69 LNCaP (Prostate)0.86>95[7][8][9]
VCaP (Prostate)0.76>95[7][8][9]
22Rv1 (Prostate)10.4>95[7][8][9]

Note: Direct comparison of potency between ARD-61 and the alternatives is challenging due to the use of different cell lines (breast vs. prostate cancer). However, all three PROTACs demonstrate high potency with low nanomolar DC50 values and near-complete degradation of the androgen receptor.

Table 3: Anti-proliferative Activity of ARD-61 vs. Enzalutamide in AR+ Breast Cancer Cell Lines [3]

Cell LineARD-61 IC50 (nM)Enzalutamide IC50 (µM)
MDA-MB-453235>10
HCC1428121>10
MCF-739>10
BT-549147>10
MDA-MB-415380>10

As shown in Table 3, ARD-61 is significantly more potent at inhibiting the growth of AR-positive breast cancer cells compared to the traditional AR antagonist, enzalutamide.[10]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and PROTAC Intervention

The androgen receptor, upon binding to androgens, translocates to the nucleus and acts as a transcription factor, driving the expression of genes involved in cell proliferation and survival.[1] PROTACs like ARD-61 interrupt this pathway by inducing the degradation of the AR protein itself.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation PROTAC ARD-61 (PROTAC) PROTAC->AR Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->AR Ubiquitination Ub Ubiquitin ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Activates PROTAC_Efficacy_Workflow start Start: Seed Cancer Cells treatment Treat cells with varying concentrations of PROTAC start->treatment incubation Incubate for a defined period (e.g., 6, 24 hours) treatment->incubation lysis Cell Lysis and Protein Extraction incubation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis dc50_dmax Determine DC50 and Dmax data_analysis->dc50_dmax

References

In Vivo Performance of PROTACs with Boc-bipiperidine-ethynylbenzoic Acid Derived Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding and E3 ligase-recruiting moieties. The linker's chemical nature profoundly influences a PROTAC's in vivo efficacy, dictating its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of PROTACs synthesized with linkers derived from Boc-bipiperidine-ethynylbenzoic acid, placing their performance in the context of other commonly employed linker technologies.

The Rise of a Novel Linker: this compound

This compound has emerged as a versatile building block for PROTAC synthesis. Its bipiperidine core introduces a degree of rigidity, which can be advantageous for pre-organizing the PROTAC molecule for optimal ternary complex formation. The ethynylbenzoic acid group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for efficient and modular PROTAC assembly. This approach offers a straightforward method for linking the target-binding and E3 ligase-recruiting ligands.

A notable example of a PROTAC synthesized using a linker derived from a similar structural motif is ARD-61, a potent androgen receptor (AR) degrader. In vivo studies have demonstrated its significant anti-tumor activity in xenograft models, highlighting the potential of this linker class in developing effective therapeutics.[1][2][3][4]

Comparative In Vivo Performance of PROTAC Linkers

The choice of linker is a critical determinant of a PROTAC's overall in vivo performance. Key parameters for evaluation include efficacy in disease models (e.g., tumor growth inhibition in xenograft models), pharmacokinetic profiles (e.g., bioavailability, half-life), and toxicity. Below is a comparative summary of different linker types based on available preclinical data.

Data Summary
Linker TypeRepresentative PROTAC(s)Key In Vivo Performance CharacteristicsReferences
Bipiperidine-based (Rigid) ARD-61 (AR degrader)Potent tumor growth inhibition in MDA-MB-453 xenograft model. Induces complete AR degradation in tumor tissue.[1][2][3][5]
Alkyl (Flexible) VariousCan enhance cell permeability but may have lower solubility. Metabolic stability can be a concern, with susceptibility to oxidative cleavage.[2][6]
Polyethylene Glycol (PEG) (Flexible) VariousGenerally improves solubility and can be synthetically versatile. May lead to reduced metabolic stability compared to more rigid linkers.[2][6]
Triazole-containing (Clickable/Rigid) VariousThe triazole moiety, formed via click chemistry, is metabolically stable, potentially reducing in vivo oxidative degradation.

Experimental Protocols for In Vivo Validation

Objective comparison of PROTAC performance relies on standardized and well-documented experimental protocols. Below are methodologies for key in vivo assays.

Xenograft Model for Efficacy Testing
  • Animal Handling and Cell Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG), aged 6-8 weeks, acclimatized for at least one week.

    • Harvest cancer cells (e.g., MDA-MB-453 for AR-positive breast cancer) during the logarithmic growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the PROTAC compound or vehicle control via the desired route (e.g., intraperitoneal or oral) at specified doses and schedules.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 14-21 days of treatment or when control tumors reach a maximum allowed size), euthanize the mice.

    • Excise the tumors and measure their final volume and weight.

    • Process tumor samples for further analysis, such as Western blotting to assess target protein degradation or immunohistochemistry.[1]

Pharmacokinetic (PK) Analysis
  • Dosing and Sample Collection:

    • Administer the PROTAC to mice or rats via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) at a defined dose.

    • Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood samples to separate plasma.

  • Bioanalysis:

    • Extract the PROTAC from plasma samples.

    • Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of the PROTAC over time.

    • Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

In Vivo Toxicity Assessment
  • Acute Toxicity Study:

    • Administer single, escalating doses of the PROTAC to different groups of animals.

    • Observe the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in behavior, body weight, and mortality.

    • At the end of the observation period, perform hematological and clinical chemistry analysis of blood samples.

    • Conduct a gross necropsy and histopathological examination of major organs.

  • Chronic Toxicity Study:

    • Administer repeated doses of the PROTAC to animals over an extended period (e.g., 28 or 90 days).

    • Monitor for signs of toxicity throughout the study period.

    • Perform detailed hematological, clinical chemistry, and histopathological analyses at the end of the study.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating the complex mechanisms and workflows involved in PROTAC research.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation CellCulture Cell Culture PROTACTreatment PROTAC Treatment CellCulture->PROTACTreatment WesternBlot Western Blot (Target Degradation) PROTACTreatment->WesternBlot CellViability Cell Viability Assay PROTACTreatment->CellViability Xenograft Xenograft Model Establishment CellViability->Xenograft Select Candidate Treatment PROTAC Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Endpoint Endpoint Analysis (Tumor Weight, WB) TumorMeasurement->Endpoint

Caption: General Experimental Workflow for PROTAC Validation.

Linker_Comparison cluster_linkers Linker Alternatives PROTAC_Core PROTAC Core (Target Binder + E3 Ligase Ligand) BocBipiperidine Boc-bipiperidine- ethynylbenzoic acid (Rigid, Clickable) PROTAC_Core->BocBipiperidine Alkyl Alkyl Chain (Flexible) PROTAC_Core->Alkyl PEG PEG Chain (Flexible, Hydrophilic) PROTAC_Core->PEG InVivoPerformance In Vivo Performance (Efficacy, PK, Toxicity) BocBipiperidine->InVivoPerformance Improved Stability? Higher Efficacy? Alkyl->InVivoPerformance Permeability vs. Metabolism PEG->InVivoPerformance Solubility vs. Metabolism

References

The Great Divide: A Comparative Analysis of Rigid Versus Flexible PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of potent and effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. A critical, yet often nuanced, component of this design is the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a rigid or a flexible linker can profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of rigid versus flexible PROTAC linkers, supported by experimental data, to inform rational drug design.

The linker is not merely a passive spacer; it plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An improperly designed linker can lead to steric hindrance or an unstable ternary complex, ultimately compromising degradation efficiency.[3][4]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., Alkyl, PEG chains)Rigid Linkers (e.g., Piperazine, Piperidine (B6355638), Aromatic rings)
Conformational Freedom High degree of flexibility allows for multiple binding orientations.[5]Conformational constraints pre-organize the PROTAC into a bioactive conformation.[3][]
Ternary Complex Formation Increased probability of forming a productive complex due to adaptability.[5]Can lead to more potent degradation if the pre-organized conformation is optimal.[] May hinder complex formation if geometry is not ideal.[2]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.[3][5]Often more synthetically challenging to prepare.[5]
Physicochemical Properties Alkyl chains can be hydrophobic, impacting solubility.[3] PEG chains are hydrophilic and can improve solubility and cell permeability.[3][7]Can enhance metabolic stability and improve pharmacokinetic properties.[2][][8]
Selectivity High flexibility may lead to off-target effects.Rigidity can improve selectivity by disfavoring the formation of off-target ternary complexes.[5]

Quantitative Data: A Tale of Two Linkers

The optimal linker type and length are highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[3] The following tables summarize experimental data from various studies, comparing the performance of flexible and rigid linkers in different systems.

Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Table 2: Impact of Linker Rigidity on PI3K/mTOR Dual-Targeting PROTACs [9]

Linker TypeGeneral ObservationRationale
Flexible (PEG or alkyl chains)Superior degradation efficiencyMore effective promotion of ternary complex formation.
Rigid (Piperidine ring)Restricted spatial proximity between E3 ligase and target proteinRemoval of the rigid piperidine group significantly enhanced degradation efficacy.

Table 3: General Performance Characteristics of PROTACs with Different Linker Types [10]

Linker TypeRepresentative PROTACTarget ProteinE3 LigaseDC50Dmax (%)Key Characteristics
Rigid (Benzotriazole-containing)Compound 4FAKNot specified1.2 µM (FAK inhibition)Not ApplicableRigid structure, potential for improved target engagement.
Flexible (Alkyl)PROTAC 48BETCRBNpM range (IC50)Not ReportedFlexible, synthetically accessible.
Flexible (PEG)PROTAC 1BRD4VHL19 nM>90Hydrophilic, can improve solubility.

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software. A loading control (e.g., GAPDH, β-actin) should be used for normalization.

Ternary Complex Formation Assays

Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex, providing valuable insights into binding affinities and kinetics to guide linker design.[1]

1. Isothermal Titration Calorimetry (ITC):

  • This technique directly measures the heat released or absorbed during a binding event.

  • Titrate the PROTAC into a solution containing the target protein and E3 ligase to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ternary complex formation.

2. Surface Plasmon Resonance (SPR):

  • Immobilize the target protein or E3 ligase on a sensor chip.

  • Flow the PROTAC and the third binding partner over the chip to measure the association and dissociation rates of the complex in real-time.

3. Fluorescence Resonance Energy Transfer (FRET):

  • Label the target protein and E3 ligase with a FRET donor and acceptor pair.

  • The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal that can be used to quantify complex formation.

Visualizing the Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Reuse Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (ITC, SPR, FRET) start->biophysical Characterize Ternary Complex Formation cellular Cellular Assays (Western Blot) biophysical->cellular Quantify Protein Degradation cellular->start Iterative Optimization dmpk DMPK & In Vivo Studies cellular->dmpk Assess Drug-like Properties end Optimized PROTAC dmpk->end

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Properties_Logic cluster_linker Linker Properties cluster_outcomes PROTAC Performance Rigidity Rigidity Potency Potency (DC50) Rigidity->Potency + (if optimal) Selectivity Selectivity Rigidity->Selectivity + PK_Properties Pharmacokinetics Rigidity->PK_Properties + (Metabolic Stability) Flexibility Flexibility Flexibility->Potency + (Adaptability) Efficacy Efficacy (Dmax) Flexibility->Efficacy + Flexibility->PK_Properties - (Potential Instability)

Caption: Logical relationship of linker properties to PROTAC performance.

Conclusion

The choice between a rigid and a flexible linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency, selectivity, and drug-like properties.[3] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Boc-bipiperidine-ethynylbenzoic Acid and Other Heterocyclic Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker component that connects the target-binding and E3 ligase-recruiting moieties. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Boc-bipiperidine-ethynylbenzoic acid with other commonly employed heterocyclic linkers in PROTAC design, supported by experimental data and detailed methodologies.

The Rise of Heterocyclic Linkers in PROTAC Design

While early PROTAC design often utilized flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, there is a growing trend towards the incorporation of more rigid and structurally complex linkers. Heterocyclic scaffolds, such as piperidine (B6355638), bipiperidine, piperazine, and triazoles, offer several advantages. Their rigid nature can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex between the target protein and the E3 ligase. This can lead to enhanced degradation potency and selectivity. Furthermore, the introduction of heteroatoms can improve physicochemical properties like solubility and cell permeability, which are often challenging for large PROTAC molecules.

This compound: A Rigid and Versatile Linker

This compound is a bifunctional linker that has been utilized in the development of potent PROTACs, such as the Androgen Receptor (AR) degrader ARD-61. Its structure combines several key features that are advantageous for PROTAC design:

  • Bipiperidine Scaffold: The bipiperidine moiety provides a rigid, non-planar structure that can help to optimize the spatial orientation of the target protein and the E3 ligase. This rigidity can contribute to more stable and productive ternary complex formation. The nitrogen atoms in the piperidine rings can also be protonated, which may enhance solubility.

  • Ethynylbenzoic Acid Group: The ethynyl (B1212043) group provides a "clickable" handle for facile and efficient PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach allows for the rapid generation of PROTAC libraries with diverse components. The phenylacetylene (B144264) moiety also contributes to the overall rigidity of the linker.

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group protects one of the piperidine nitrogens, allowing for controlled and site-specific attachment of the linker to either the target-binding ligand or the E3 ligase ligand.

Comparative Performance of Heterocyclic Linkers in Androgen Receptor (AR) PROTACs

The Androgen Receptor is a key therapeutic target in prostate cancer, and numerous PROTACs have been developed to induce its degradation. While a direct head-to-head comparison of AR PROTACs containing this compound, piperazine, and triazole linkers under identical experimental conditions is not available in the literature, we can analyze data from various studies to draw informative comparisons.

Table 1: Performance of Androgen Receptor (AR) PROTACs with Different Heterocyclic Linkers

PROTACLinker TypeE3 Ligase LigandTarget Cell LineDC50 (nM)Dmax (%)Reference
ARD-61 Bipiperidine-ethynylbenzoic acid derivativeVHLVCaP<1>90[1][2]
LNCaP<1>90[1]
ARV-110 Piperidine/AlkylCereblonVCaP~1>90[2]
LNCaP~1>90[2]
ARD-2128 Piperazine-benzoic acid derivativeCereblonVCaP0.8>95[3]
LNCaP0.5>95[3]
Compound A16 Phthalimide-based with flexible linkerCereblonLNCaPNot specifiedHigh[4]

Disclaimer: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

From the available data, it is evident that PROTACs incorporating rigid heterocyclic linkers, such as the bipiperidine-containing ARD-61 and the piperazine-containing ARD-2128, exhibit potent, sub-nanomolar degradation of the Androgen Receptor. This highlights the effectiveness of these rigid scaffolds in promoting efficient ternary complex formation and subsequent protein degradation.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer:

    • Purified target protein

    • E1 ubiquitin-activating enzyme

    • E2 ubiquitin-conjugating enzyme

    • E3 ubiquitin ligase complex (e.g., VHL-Elongin B/C or CRBN-DDB1)

    • Ubiquitin

    • ATP

    • PROTAC molecule at various concentrations (include a no-PROTAC control).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated target protein indicates a positive result.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the PROTAC-mediated ternary complex formation.

Protocol:

  • Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.

    • Separately, inject the target protein over a sensor surface with immobilized PROTAC to measure their binary interaction.

  • Ternary Complex Formation:

    • Inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase-functionalized sensor surface.

    • Alternatively, inject the target protein over the E3 ligase surface in the presence of a constant concentration of the PROTAC.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constant (KD) for the ternary complex.

Visualizing Key Processes in PROTAC Research

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-Target) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (DC50 & Dmax) I->J Linker_Properties cluster_linker Linker Properties cluster_performance PROTAC Performance Rigidity Rigidity (e.g., Bipiperidine) Ternary_Complex Ternary Complex Stability Rigidity->Ternary_Complex Solubility Solubility PK Pharmacokinetics Solubility->PK Permeability Cell Permeability Degradation Degradation Efficiency (DC50, Dmax) Permeability->Degradation Length Length Length->Ternary_Complex Composition Composition Composition->Solubility Composition->Permeability Ternary_Complex->Degradation

References

A Comparative Guide to the Structural Validation of Boc-bipiperidine-ethynylbenzoic acid-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the structural validation of proteins conjugated with Boc-bipiperidine-ethynylbenzoic acid, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). We present a detailed analysis of various analytical techniques, offering experimental protocols and comparative data to aid in the selection of the most appropriate validation strategy.

Introduction to this compound and Protein Conjugation

This compound is a PROTAC linker that features a terminal alkyne group, making it amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1]. This highly efficient and specific reaction allows for the covalent attachment of the linker to a protein that has been functionalized with an azide (B81097) group. The resulting conjugate brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[2][3][4].

The structural integrity and homogeneity of these conjugates are critical for their therapeutic efficacy and safety. Therefore, rigorous structural validation is an indispensable step in their development. This guide compares the primary methods for this validation: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Comparison of Key Structural Validation Techniques

The choice of analytical technique for validating protein conjugates depends on a variety of factors, including the nature of the protein and small molecule, the type of information required, and the available resources. The following table provides a quantitative comparison of the key performance metrics for Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography in the context of analyzing small molecule-protein conjugates.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Information Molecular weight, stoichiometry (drug-to-protein ratio), identification of conjugation sites (peptide mapping)Ligand binding confirmation, binding epitope mapping, protein conformational changes, 3D structure in solutionHigh-resolution 3D structure of the protein-ligand complex in a crystalline state
Resolution High (isotopic resolution for small molecules and peptides)Atomic resolution for small proteins (<30-50 kDa)Atomic to near-atomic resolution (typically 1.5 - 3.5 Å)
Sensitivity High (femtomole to attomole range)Moderate to low (micromolar to millimolar protein concentration)Low (requires well-ordered crystals)
Sample Consumption Low (picograms to micrograms)High (milligrams of protein)High (milligrams of protein for crystallization trials)
Experiment Time Fast (minutes per sample for intact mass)Moderate to long (hours to days per sample)Long (days to months for crystallization and data collection)
Protein Size Limitation No practical upper limitGenerally limited to <30-50 kDa for detailed structural analysisNo strict upper limit, but crystallization becomes more challenging for larger proteins and complexes
Sample State Solid or liquidSolutionCrystalline solid

Experimental Protocols for Key Validation Experiments

This section provides detailed methodologies for the key experiments involved in the synthesis and validation of this compound-protein conjugates.

Protein Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein with the alkyne-containing this compound linker.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO or DMF

  • Deionized water

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in deionized water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-5 mg/mL) with the this compound stock solution. A molar excess of the linker (e.g., 5-20 fold) over the protein is recommended to drive the reaction.

    • Add the copper-chelating ligand to the reaction mixture. A 5-fold molar excess of the ligand over CuSO4 is typically used.

    • Add the CuSO4 stock solution. The final concentration of copper can range from 50 to 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted small molecules and byproducts using size-exclusion chromatography (SEC) or dialysis.

Intact Protein Mass Spectrometry

This protocol is for determining the molecular weight of the conjugate and calculating the drug-to-protein ratio.

Materials:

  • Purified protein conjugate

  • Volatile buffer (e.g., 100-200 mM ammonium (B1175870) acetate (B1210297) for native MS) or a solution of 0.1% formic acid in acetonitrile/water for denaturing MS.

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Protocol:

  • Sample Preparation:

    • For native MS, exchange the buffer of the purified conjugate to a volatile buffer like ammonium acetate using a desalting column or buffer exchange spin column[5].

    • For denaturing MS, dilute the sample in a solution of 0.1% formic acid in an appropriate acetonitrile/water mixture.

  • Mass Spectrometry Analysis:

    • Inject the prepared sample into the mass spectrometer.

    • Acquire data in the appropriate mass-to-charge (m/z) range to observe the multiply charged ions of the protein conjugate.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein conjugate.

    • The drug-to-protein ratio can be calculated by comparing the mass of the conjugated protein to the mass of the unconjugated protein.

Saturation Transfer Difference (STD) NMR Spectroscopy

This protocol is used to confirm the binding of the small molecule to the protein and to map the binding epitope.

Materials:

  • Protein-conjugate sample in a suitable deuterated buffer (e.g., PBS in D2O)

  • NMR spectrometer equipped with a cryoprobe

Protocol:

  • Sample Preparation:

    • Prepare an NMR sample containing the protein conjugate at a concentration of 10-50 µM and the ligand (in this case, the PROTAC small molecule) at a 50-100 fold molar excess[6].

  • NMR Data Acquisition:

    • Acquire a reference 1D proton NMR spectrum of the sample.

    • Acquire an STD NMR spectrum by selectively saturating protein resonances (on-resonance irradiation) that are distinct from the ligand signals (typically in the aliphatic region around 0 ppm or the aromatic region around 7-8 ppm).

    • Acquire a control spectrum with off-resonance irradiation at a frequency where no protein or ligand signals are present (e.g., 30-40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Protons of the ligand that are in close proximity to the protein will show signals in the STD spectrum. The relative intensities of these signals provide information about the binding epitope.

X-ray Co-crystallization

This protocol describes the process of obtaining crystals of the protein in complex with the this compound conjugate for structure determination.

Materials:

  • Highly purified protein

  • This compound conjugate

  • Crystallization screens and reagents

  • X-ray diffraction equipment

Protocol:

  • Complex Formation:

    • Incubate the purified protein with a molar excess of the small molecule conjugate to ensure complex formation. The optimal ratio and incubation time need to be determined empirically.

  • Crystallization Screening:

    • Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion. Screen a wide range of commercially available crystallization conditions.

  • Crystal Optimization:

    • Optimize the initial crystallization "hits" by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the structural model against the experimental data to obtain a high-resolution 3D structure of the protein-ligand complex.

Alternative Conjugation Chemistries

While click chemistry is a highly effective method for conjugating this compound, several alternative strategies can be employed for protein-small molecule conjugation.

Conjugation ChemistryReactive GroupsBond FormedKey AdvantagesKey Disadvantages
Amide Bond Formation Carboxylic acid and primary amineAmideWell-established, stable bondRequires activating agents (e.g., EDC, NHS), potential for side reactions
Thiol-Maleimide Thiol (from cysteine) and maleimide (B117702)ThioetherHighly specific for thiols at neutral pH, fast reactionMaleimide can be unstable at high pH, potential for maleimide hydrolysis
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide and a strained alkyne (e.g., DBCO, BCN)TriazoleCopper-free (biocompatible), highly specificStrained alkynes can be bulky and may affect protein function

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the mechanism of action of PROTACs.

experimental_workflow cluster_conjugation Protein Conjugation cluster_validation Structural Validation Azide-Protein Azide-Protein CuAAC Click Chemistry (CuAAC) Azide-Protein->CuAAC Alkyne-Linker Boc-bipiperidine- ethynylbenzoic acid Alkyne-Linker->CuAAC Conjugate Conjugate CuAAC->Conjugate Mass_Spec Mass Spectrometry Conjugate->Mass_Spec MW, Stoichiometry NMR NMR Spectroscopy Conjugate->NMR Binding, Conformation X-ray X-ray Crystallography Conjugate->X-ray 3D Structure

Caption: Experimental workflow for conjugation and validation.

protac_mechanism Target_Protein Target_Protein Ternary_Complex Target-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex PROTAC Boc-bipiperidine- ethynylbenzoic acid (as part of PROTAC) PROTAC->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

Conclusion

The structural validation of this compound-protein conjugates is a multifaceted process that requires a combination of analytical techniques. Mass spectrometry provides essential information on molecular weight and conjugation stoichiometry with high sensitivity and speed. NMR spectroscopy offers valuable insights into ligand binding and conformational changes in solution. X-ray crystallography delivers the highest resolution structural information, albeit with the significant challenge of obtaining suitable crystals. The choice of conjugation chemistry and validation methodology should be carefully considered based on the specific research goals, protein characteristics, and available resources. A multi-pronged approach, integrating data from several of these techniques, will ultimately provide the most comprehensive and reliable structural validation of these important therapeutic candidates.

References

A Head-to-Head Comparison of Ethynylbenzoic Acid Derivatives in PROTACs: A Guide to Rigid Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker, which connects the POI-binding warhead to the E3 ligase-recruiting ligand. The composition and structure of the linker significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide provides a comparative analysis of ethynylbenzoic acid derivatives as a component of rigid linkers in PROTACs. While direct head-to-head studies on a series of ethynylbenzoic acid derivatives are limited in the public domain, this document synthesizes the current understanding of linker structure-activity relationships (SAR) to inform the rational design of PROTACs incorporating these rigid structural elements.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. Key linker characteristics that impact PROTAC activity include its length, flexibility, and chemical composition. These features collectively determine the spatial orientation of the two proteins, influencing the efficiency of ubiquitin transfer.

Ethynylbenzoic Acid Derivatives: A Rigid Linker Strategy

Ethynylbenzoic acid derivatives offer a rigid and tunable scaffold for PROTAC linkers. The alkyne and benzene (B151609) ring introduce conformational constraints, which can be advantageous in pre-organizing the PROTAC molecule for optimal binding to both the target protein and the E3 ligase. This rigidity can lead to a more stable ternary complex, potentially enhancing degradation efficiency.

Comparative Analysis of Linker Properties

The choice between a flexible and a rigid linker, or a combination thereof, is a key consideration in PROTAC design. The following table summarizes the general properties and potential performance implications of different linker types.

Linker TypeRepresentative MoietiesAdvantagesDisadvantagesImpact on PROTAC Performance
Flexible Polyethylene glycol (PEG), Alkyl chains- Can adopt multiple conformations to facilitate ternary complex formation.- Often improves solubility.- High conformational flexibility can lead to an entropic penalty upon binding.- May be more susceptible to metabolism.- Can be effective when the optimal geometry for ternary complex formation is unknown.- May require longer optimization efforts to find the ideal length.
Rigid Ethynylbenzoic acid , Phenyl, Piperazine, Cycloalkanes- Reduces the entropic cost of ternary complex formation.- Offers precise control over the distance and orientation between the warhead and E3 ligand.- Can introduce new interactions with the proteins.- May impose steric hindrance if the geometry is not optimal.- Can decrease solubility.- Can lead to highly potent and selective PROTACs when the structural requirements for the ternary complex are understood.- May require structural biology or computational modeling for rational design.
Semi-Rigid Combinations of flexible and rigid elements- Balances conformational flexibility with a degree of pre-organization.- Synthesis can be more complex.- Offers a compromise to explore a wider range of spatial arrangements while maintaining some structural definition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for the development and evaluation of novel PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow PROTAC Development Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Optimization Optimization Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (e.g., SPR, ITC) Purification->Binding Degradation Degradation Assays (e.g., Western Blot, DC50) Binding->Degradation CellViability Cell Viability Assays Degradation->CellViability SAR Structure-Activity Relationship (SAR) Analysis CellViability->SAR Optimization Linker Optimization (Length, Rigidity) SAR->Optimization Optimization->Design

Caption: A general workflow for PROTAC design and evaluation.

Experimental Protocols

Synthesis of an Ethynylbenzoic Acid-Based PROTAC

This protocol provides a general procedure for the synthesis of a PROTAC incorporating an ethynylbenzoic acid linker. The specific reaction conditions may need to be optimized for individual substrates.

Materials:

  • Warhead with a suitable functional group for coupling (e.g., amine, alkyne, or azide)

  • Ethynylbenzoic acid derivative (e.g., 4-ethynylbenzoic acid)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine, alkyne, or azide)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Copper(I) catalyst (for click chemistry, e.g., CuSO4/sodium ascorbate)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Amide Coupling:

    • If connecting the ethynylbenzoic acid via an amide bond, dissolve the carboxylic acid component (either the warhead, linker, or E3 ligand) in an appropriate solvent like DMF.

    • Add a coupling reagent such as HATU and a base like DIPEA.

    • Stir for a few minutes before adding the amine component.

    • Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.

    • Work up the reaction and purify the product by column chromatography.

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition):

    • If connecting components via a triazole ring, dissolve the alkyne-functionalized component and the azide-functionalized component in a suitable solvent mixture (e.g., t-BuOH/H2O or DMSO).

    • Add a copper(I) source, such as a mixture of CuSO4 and sodium ascorbate.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Work up the reaction and purify the product by column chromatography or preparative HPLC.

  • Final Deprotection (if necessary):

    • If protecting groups were used during the synthesis, perform the final deprotection step using appropriate reagents (e.g., TFA for Boc groups).

    • Purify the final PROTAC compound by preparative HPLC to ensure high purity.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blot for Protein Degradation

This protocol describes a standard method for assessing the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. The DC50 (concentration at which 50% degradation is observed) can then be calculated.

Conclusion

The selection of an appropriate linker is a critical step in the development of a successful PROTAC. Ethynylbenzoic acid derivatives provide a valuable tool for constructing rigid linkers, which can offer advantages in terms of pre-organization and ternary complex stability. While a systematic comparison of different ethynylbenzoic acid derivatives is not yet available, the principles of linker design outlined in this guide, combined with the provided experimental protocols, offer a solid foundation for researchers to explore the potential of these rigid linkers in their targeted protein degradation research. Future studies focusing on the systematic variation of substitution patterns and electronic properties of the benzoic acid ring will undoubtedly provide deeper insights into the SAR of this important class of PROTAC linkers.

Navigating the Selectivity Landscape of Boc-bipiperidine-ethynylbenzoic Acid-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and performance of PROTACs synthesized using the Boc-bipiperidine-ethynylbenzoic acid linker, with a primary focus on the well-characterized Androgen Receptor (AR) degrader, ARD-61. This document synthesizes available experimental data to offer a clear perspective on the selectivity of this class of molecules and outlines the key experimental approaches for assessing their cross-reactivity.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical parameter in the development of a successful PROTAC is its selectivity – the ability to degrade the intended target protein without affecting other proteins in the proteome, thereby minimizing off-target effects and potential toxicity. The choice of linker connecting the target-binding warhead and the E3 ligase ligand plays a crucial role in determining a PROTAC's physicochemical properties and its selectivity profile.

The this compound moiety serves as a versatile linker in PROTAC design. One of the most prominent examples of a PROTAC utilizing a derivative of this linker is ARD-61, a potent degrader of the Androgen Receptor (AR), a key driver in prostate cancer.

Performance and Cross-Reactivity of ARD-61

ARD-61 has demonstrated high potency in degrading the Androgen Receptor across various cancer cell lines. However, comprehensive cross-reactivity studies are essential to understand its broader cellular impact. Available data from targeted studies provide initial insights into its selectivity.

Quantitative Analysis of Protein Degradation

Extensive Western blot analyses have been conducted to quantify the degradation of the Androgen Receptor (AR) and key potential off-targets, such as other steroid hormone receptors, in the presence of ARD-61. The data reveals a high degree of selectivity for AR and the Progesterone Receptor (PR), with no significant degradation of the Estrogen Receptor (ER) or Glucocorticoid Receptor (GR) observed at concentrations up to 1000 nM[1][2].

Cell LineTarget ProteinDC50 (nM)[2]DC95 (nM)[2]Notes
MDA-MB-453 AR0.441.4High AR expressing breast cancer cell line.
MCF-7 AR1.84.8AR-positive breast cancer cell line.
BT-549 AR2.09.1AR-positive breast cancer cell line.
HCC1428 AR2.415.6AR-positive breast cancer cell line.
MDA-MB-415 AR3.030.6AR-positive breast cancer cell line.
T47D AR0.173.6Expresses AR, PR, ER, and GR.
T47D PR0.151.1ARD-61 demonstrates potent and effective degradation of PR.
T47D ERNo effectNo effectNo obvious effect on ER protein levels at concentrations up to 1000 nM[1][2].
T47D GRNo effectNo effectNo obvious effect on GR protein levels at concentrations up to 1000 nM[1][2].
BT474 AR0.312.9Expresses AR, PR, ER, and GR.
BT474 PR0.113.8ARD-61 is also highly potent and effective in causing PR depletion in this cell line[1].
Cellular Activity

Beyond protein degradation, the functional consequence of ARD-61 treatment has been assessed through cell viability assays. These studies highlight the potent anti-proliferative effect of ARD-61 in AR-positive cancer cell lines.

Cell LineIC50 (nM)[3]Assay Duration
MDA-MB-453 2357 days
HCC1428 1217 days
MCF-7 397 days
BT-549 1477 days
MDA-MB-415 3807 days

Comparison with Alternative PROTACs

While ARD-61, synthesized with a this compound-derived linker, shows promising selectivity in targeted studies, a broader understanding of its off-target profile would require global proteomic analysis. For comparison, other AR-targeting PROTACs have been subjected to such comprehensive analyses, providing a benchmark for selectivity. For instance, the AR degrader ARCC-4 has been studied using ubiquitin remnant DIA proteomics to not only measure global protein abundance but also to validate that protein reduction is E3-ligase and proteasome-dependent. This type of analysis can identify non-target proteins with increased ubiquitination, offering critical insights for drug development.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of PROTAC cross-reactivity, detailed experimental protocols are paramount. Below are methodologies for key experiments cited in the evaluation of ARD-61 and for the general assessment of PROTAC selectivity.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of specific proteins in cell lysates following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 24, or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The level of the target protein is normalized to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for the desired duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the data using a non-linear regression model.

Global Proteomics for Unbiased Off-Target Analysis (General Protocol)

This advanced technique provides a comprehensive view of the changes in the cellular proteome following PROTAC treatment.

  • Sample Preparation: Treat cells with the PROTAC at a specific concentration and for a defined period. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric mass tags. This allows for the simultaneous analysis and relative quantification of proteins from multiple samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer fragments the peptides and the attached tags, generating reporter ions whose intensities correspond to the relative abundance of the peptide in each sample.

  • Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative changes in protein abundance between the different treatment groups. Proteins that are significantly downregulated are potential off-targets of the PROTAC.

Visualizing PROTAC Mechanism and Experimental Workflow

To further aid in the understanding of PROTAC function and evaluation, the following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC Boc-bipiperidine- ethynylbenzoic acid-based PROTAC (e.g., ARD-61) Target Target Protein (e.g., Androgen Receptor) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex Target Protein PROTAC E3 Ligase Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Target Protein Fragments Proteasome->Degradation Leads to

Caption: Mechanism of action for a this compound-based PROTAC.

Cross_Reactivity_Workflow start Novel PROTAC Synthesis step1 Initial Target Degradation Assay (Western Blot) start->step1 step2 Dose-Response and Time-Course Degradation Analysis step1->step2 decision1 Potent Target Degradation? step2->decision1 step3 Targeted Off-Target Analysis (Western Blot for Homologous Proteins) decision1->step3 Yes stop Re-design or Abandon Compound decision1->stop No step4 Global Proteomics Analysis (e.g., TMT-MS, DIA-MS) step3->step4 step5 Cellular Thermal Shift Assay (CETSA) for Target Engagement step4->step5 step6 Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTox-Glo) step5->step6 step7 Data Integration and Analysis step6->step7 end Comprehensive Cross-Reactivity Profile step7->end

Caption: Experimental workflow for assessing PROTAC cross-reactivity.

Conclusion

PROTACs based on the this compound linker, exemplified by ARD-61, demonstrate a promising avenue for the development of targeted protein degraders. The available data for ARD-61 indicates a high degree of selectivity for the Androgen and Progesterone Receptors over other closely related steroid hormone receptors. However, to fully delineate the cross-reactivity profile of this and other PROTACs, comprehensive, unbiased techniques such as global proteomics are indispensable. By following rigorous experimental protocols and integrating data from multiple orthogonal assays, researchers can confidently advance the most selective and potent PROTAC candidates toward clinical development.

References

Benchmarking the degradation efficiency of Boc-bipiperidine-ethynylbenzoic acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) represent a paradigm shift in therapeutic intervention. By hijacking the cell's own ubiquitin-proteasome system, these bifunctional molecules can selectively eliminate disease-causing proteins. This guide provides a comparative analysis of the degradation efficiency of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers. While specific data for Boc-bipiperidine-ethynylbenzoic acid-based PROTACs is not widely available in published literature, we will benchmark the performance of well-characterized BRD4 PROTACs to provide a framework for evaluation.

Comparative Degradation Efficiency of BRD4 PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for assessing this are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).[1] Lower DC50 values indicate higher potency.

The following table summarizes the reported degradation and inhibitory concentrations for several prominent BRD4 PROTACs across various cancer cell lines. This data highlights the potent degradation activity of these molecules, often in the nanomolar range.

DegraderTarget LigandE3 Ligase LigandCancer TypeCell LineIC50DC50Reference
PROTAC BRD4 Degrader-3HJB97Thalidomide (CRBN)LeukemiaRS4;1151 pM0.1 - 0.3 nM[2]
ARV-825OTX015Pomalidomide (CRBN)Multiple MyelomaKMS119 nM<1 nM[2]
MZ1VHL
dBET6Cereblon

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[2]

Signaling Pathways and Experimental Workflows

PROTAC-mediated degradation of BRD4 has profound effects on downstream signaling pathways, leading to anti-proliferative effects in cancer cells.[3] BRD4 is a critical regulator of oncogenes such as c-MYC.[2][4] Its degradation disrupts the transcriptional machinery responsible for the expression of these key cancer drivers.[4][5]

BRD4 Signaling Pathway

The following diagram illustrates a key signaling pathway regulated by BRD4. BRD4, as an epigenetic reader, binds to acetylated histones on chromatin and recruits transcriptional machinery to drive the expression of target genes, including oncogenes like c-MYC and components of the Jagged1/Notch1 signaling pathway, which is critical for the dissemination of triple-negative breast cancer.[6][7]

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery recruits Chromatin Chromatin cMYC_Gene c-MYC Gene Transcriptional_Machinery->cMYC_Gene activates Jagged1_Gene Jagged1 Gene Transcriptional_Machinery->Jagged1_Gene activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription Jagged1_mRNA Jagged1 mRNA Jagged1_Gene->Jagged1_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Jagged1_Protein Jagged1 Protein Jagged1_mRNA->Jagged1_Protein translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation promotes Notch1_Signaling Notch1 Signaling Jagged1_Protein->Notch1_Signaling activates Cancer_Progression Cancer Progression Notch1_Signaling->Cancer_Progression promotes

Caption: BRD4-mediated transcriptional regulation of oncogenic pathways.

PROTAC-Mediated Degradation Workflow

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3][8]

PROTAC_Workflow PROTAC PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of PROTAC-induced BRD4 degradation.

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key assays.

Western Blot Analysis for BRD4 Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[8][9]

1. Cell Culture and Treatment:

  • Seed a human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa) in 6-well plates and allow them to adhere overnight.[3][10]

  • Treat the cells with varying concentrations of the PROTAC (e.g., from 1 pM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2][8] Include a vehicle control (e.g., DMSO).[8]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.[8]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[3][8]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and add Laemmli sample buffer.[3][8]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[3]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][8]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3][8]

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[3][8] Also probe for a loading control (e.g., GAPDH or α-tubulin).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][8]

5. Detection and Analysis:

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[3]

  • Quantify the band intensities using densitometry software.[3] Normalize the BRD4 band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]

Determination of DC50 and Dmax

The DC50 and Dmax values are calculated from the dose-response curve generated from the western blot data.[1][10]

1. Data Analysis:

  • Plot the percentage of remaining BRD4 protein against the logarithm of the PROTAC concentration.[10]

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The DC50 is the concentration at which 50% of the protein is degraded.[1]

  • The Dmax is the maximum percentage of degradation observed.[1]

DC50_Dmax_Workflow Start Start: Dose-Response Experiment Cell_Treatment Treat cells with serial dilutions of PROTAC Start->Cell_Treatment Western__Blot Western__Blot Cell_Treatment->Western__Blot Western_Blot Perform Western Blot for BRD4 and Loading Control Quantification Quantify band intensities Western_Blot->Quantification Normalization Normalize BRD4 to Loading Control Quantification->Normalization Plotting Plot % Degradation vs. [PROTAC] Normalization->Plotting Curve_Fitting Fit data to sigmoidal curve Plotting->Curve_Fitting Results Determine DC50 and Dmax Curve_Fitting->Results

Caption: Workflow for determining DC50 and Dmax values.

Ubiquitination Assay

A key step in the PROTAC mechanism is the ubiquitination of the target protein.[11] This can be assessed through various methods, including immunoprecipitation followed by western blotting.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells as described in the western blot protocol.

2. Immunoprecipitation:

  • Incubate the cell lysates with an antibody specific to the target protein (BRD4) overnight at 4°C.

  • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

  • Wash the beads several times to remove non-specific binding.

3. Western Blotting:

  • Elute the protein from the beads and run on an SDS-PAGE gel.

  • Transfer to a PVDF membrane and probe with an antibody that recognizes ubiquitin. A ladder-like pattern of high molecular weight bands indicates polyubiquitination.

Alternatively, commercial kits are available for more streamlined and quantitative analysis of PROTAC-driven ubiquitination.[12]

Conclusion

The development of PROTACs targeting BRD4 has shown immense promise in preclinical studies, demonstrating potent and selective degradation of this key oncogenic driver.[13][14] While the specific chemical entity "this compound" PROTAC requires further public data for a direct comparison, the established methodologies and comparative data for other BRD4 degraders provide a robust framework for evaluating novel compounds. By systematically applying the experimental protocols outlined in this guide, researchers can effectively benchmark the degradation efficiency of new PROTACs and advance the development of this transformative therapeutic modality.

References

Safety Operating Guide

Essential Guidance for the Disposal of Boc-bipiperidine-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must prioritize safety and regulatory compliance when handling and disposing of specialized chemical compounds such as Boc-bipiperidine-ethynylbenzoic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this document provides essential guidance based on general principles of laboratory safety and chemical waste management. The following procedures are intended as a reference and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department.

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general protocol for the disposal of research-grade organic chemical waste:

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for "this compound and related waste."

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. This prevents potentially hazardous chemical reactions.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.

    • Ensure the container is clearly labeled with the full chemical name, hazard pictograms (if known), and the accumulation start date.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.

    • Provide all necessary information about the waste, including the chemical name and estimated quantity.

  • Professional Disposal:

    • The EHS department will arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility.

    • Waste material must be disposed of in accordance with national and local regulations[1].

Key Experimental Protocol: Waste Characterization

For novel compounds like this compound, where a specific SDS is unavailable, a preliminary waste characterization may be necessary. This should be performed by a qualified chemist in consultation with the EHS department.

Methodology:

  • Information Gathering: Collect all available information on the compound's structure, synthesis precursors, and potential reaction byproducts.

  • Hazard Assessment: Based on the chemical structure, assess potential hazards such as reactivity, flammability, corrosivity (B1173158), and toxicity. The presence of the ethynyl (B1212043) group may suggest reactivity, while the carboxylic acid and piperidine (B6355638) moieties could indicate corrosivity and biological activity, respectively.

  • Solubility Testing: Determine the solubility of the compound in common laboratory solvents to inform potential treatment methods.

  • pH Measurement: For aqueous solutions, measure the pH to determine if the waste is corrosive.

  • Regulatory Review: Cross-reference the compound's characteristics with regulatory lists of hazardous waste to determine the appropriate waste codes.

Quantitative Data for Consideration in Chemical Waste Disposal

The following table summarizes general parameters to consider when preparing for the disposal of a research chemical. Specific values for this compound are not available and must be determined experimentally or through professional assessment.

ParameterGeneral Considerations
Physical State Solid, liquid, or gas. This will influence the type of container and handling procedures required.
pH Indicates the corrosivity of the waste. Waste with a pH ≤ 2 or ≥ 12.5 is typically considered corrosive hazardous waste.
Flash Point The lowest temperature at which a liquid can form an ignitable mixture in air. A low flash point indicates a flammable hazard.
Toxicity Information on acute and chronic health effects. This will determine the level of PPE required and the specific handling precautions.
Reactivity Potential for hazardous reactions with other chemicals, water, or air. The presence of functional groups like alkynes can indicate reactivity.
Solubility The ability of the compound to dissolve in solvents. This is important for determining appropriate cleaning and decontamination procedures.

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.

start Start: Chemical Waste Generated sds Is a specific Safety Data Sheet (SDS) available? start->sds consult_ehs Consult Environmental Health & Safety (EHS) Department sds->consult_ehs No follow_sds Follow Disposal Procedures in SDS Section 13 sds->follow_sds  Yes characterize Perform Waste Characterization consult_ehs->characterize segregate Segregate and Label Waste Container follow_sds->segregate characterize->segregate store Store in Satellite Accumulation Area segregate->store request Request EHS Waste Pickup store->request end End: Professional Disposal request->end

Caption: Chemical Waste Disposal Workflow.

Disclaimer: This information is intended for guidance purposes only and is not a substitute for a formal Safety Data Sheet or the advice of a qualified professional. Always consult your institution's Environmental Health and Safety department for specific disposal instructions for any chemical, especially for novel or uncharacterized compounds.

References

Personal protective equipment for handling Boc-bipiperidine-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for Boc-bipiperidine-ethynylbenzoic acid. The following guidance is based on the known hazards of structurally similar compounds, including piperidines, carboxylic acids, and Boc-protected molecules. Researchers must consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on its structural components, this compound may present several hazards. The piperidine (B6355638) moiety suggests potential toxicity and corrosivity. The carboxylic acid group can cause skin and eye irritation.[1] While the Boc-protecting group generally reduces the reactivity of the amine, caution is still warranted. All laboratory chemicals should be handled with care, assuming they are potentially hazardous.[2]

Engineering controls, such as a chemical fume hood, should be the primary method for controlling exposure.[3][4] The following table outlines the minimum personal protective equipment (PPE) required for handling this compound.[5][6]

Protection TypeSpecificationStandardRationale
Hand Protection Nitrile gloves (minimum 0.2mm thickness)EN 374Provides protection against splashes and direct contact with the chemical. Nitrile is resistant to a broad range of chemicals.[5]
Eye Protection Safety glasses with side shields or safety gogglesANSI Z87.1 / EN 166Protects eyes from dust particles and potential splashes.[5]
Respiratory Protection N95 or FFP2 dust maskNIOSH / EN 149Required when handling the powder outside of a fume hood to prevent inhalation of dust particles.[2][5]
Body Protection Laboratory coat---Prevents contamination of personal clothing.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risks.[6]

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood.[4][6]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.[6]

2. Handling the Chemical:

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[5] Use a spatula for transfers and avoid creating dust.[7]

  • Dissolving: When creating a solution, slowly add the solid to the solvent to prevent splashing.[5]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[7]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a designated, sealed container for disposal.[9] Clean the spill area thoroughly. All materials used for cleanup should also be treated as hazardous waste.[9] For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and accidental exposure.[2]

  • Waste Identification: this compound waste should be classified as hazardous chemical waste.[3]

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS office.[9] Keep it segregated from incompatible materials.

  • Waste Collection: Collect waste in a dedicated, properly labeled, and compatible container.[3] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]

  • Final Disposal: The disposal of chemical waste must be handled by a licensed professional waste disposal company.[9] Contact your institution's EHS department to arrange for pickup and disposal. High-temperature incineration is a typical disposal method for such organic compounds.[10]

Experimental Workflow and Safety Protocol

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill Spill emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure Exposure emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.